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  • Product: 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL
  • CAS: 16625-57-3

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol (Argentinine): A Technical Guide

Executive Summary In the landscape of natural product drug discovery, phenanthrene alkaloids represent a privileged scaffold with profound polypharmacological potential. 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product drug discovery, phenanthrene alkaloids represent a privileged scaffold with profound polypharmacological potential. 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol , commonly identified in literature as Argentinine , is a bioactive alkaloid isolated from botanical sources such as Guatteria foliosa, Dennettia tripetala, and Annona muricata [1, 2].

As a Senior Application Scientist, I approach Argentinine not just as a static molecule, but as a dynamic biochemical tool. Its unique structural topology allows it to operate at the intersection of antiparasitic, antimicrobial, and antioxidant pathways. This whitepaper deconstructs the structural-activity relationships (SAR) of Argentinine, elucidates its multi-targeted mechanisms of action, and provides self-validating experimental frameworks for its evaluation in preclinical models.

Structural Activity Relationship (SAR) & Chemical Causality

To understand how Argentinine works, we must first understand why its structure dictates its function. The molecule is defined by three critical domains, each responsible for specific biomolecular interactions:

  • The Phenanthrene Core: This planar, highly lipophilic backbone allows the molecule to readily intercalate into the hydrophobic core of lipid bilayers. In bacterial and protozoal models, this planarity is also heavily implicated in DNA intercalation, physically obstructing RNA polymerase progression [5].

  • The 3-Hydroxyl (-OH) Group: Positioned strategically on the aromatic ring, this electron-rich phenol acts as a potent hydrogen donor. This is the primary driver of Argentinine's antioxidant capacity, allowing it to neutralize Reactive Oxygen Species (ROS) and terminate lipid peroxidation chain reactions [4].

  • The 1-[2-(Dimethylamino)ethyl] Side Chain: This is the molecule's biochemical anchor. At a physiological pH of 7.4, the tertiary amine is predominantly protonated, yielding a localized positive charge. This cationic center drives electrostatic attraction to the negatively charged phospholipid headgroups of Trypanosoma cruzi membranes and serves as a competitive substrate for the acidic binding pockets of bacterial multidrug efflux pumps[5].

Core Mechanisms of Action

Antiprotozoal Dynamics: Targeting Trypanosoma cruzi

Argentinine exhibits significant trypanocidal activity against both the epimastigote (vector-stage) and trypomastigote (infective bloodstream-stage) forms of T. cruzi, the causative agent of Chagas disease [1, 3].

The mechanism is multi-modal. Upon electrostatic binding and subsequent membrane intercalation, Argentinine disrupts the parasite's highly sensitive redox homeostasis. Unlike mammalian cells, T. cruzi lacks catalase and glutathione peroxidase, relying entirely on the unique trypanothione/trypanothione reductase (TR) system. Argentinine's phenanthrene scaffold competitively interacts with the hydrophobic clefts of TR, while its protonated amine disrupts the catalytic electron transfer, leading to a lethal intracellular accumulation of ROS. Furthermore, homologous phenanthrene derivatives have been shown to inhibit sterol 14-alpha demethylase (CYP51), starving the parasite of essential ergosterol and leading to membrane collapse.

Antimicrobial Efflux Pump Inhibition (EPI)

In multidrug-resistant (MDR) bacterial strains, Argentinine acts as an Efflux Pump Inhibitor (EPI) [5]. Pathogens often upregulate transmembrane efflux pumps (e.g., the NorA pump in S. aureus) to expel antibiotics before they reach their intracellular targets. The dimethylaminoethyl chain of Argentinine mimics the cationic nature of many antibiotics, allowing it to competitively bind to the pump's active site. By physically jamming the efflux machinery, Argentinine restores the intracellular concentration and efficacy of co-administered antibiotics.

MOA A Argentinine (Phenanthrene Alkaloid) B Trypanosoma cruzi (Chagas Disease) A->B C MDR Bacteria (Pathogens) A->C D Oxidative Stress (ROS Accumulation) A->D B1 Trypanothione Reductase Inhibition B->B1 B2 Membrane Perturbation & Ergosterol Depletion B->B2 C1 Efflux Pump Inhibition (Competitive Binding) C->C1 C2 DNA Intercalation & RNA Synthesis Block C->C2 D1 Hydrogen Donation (via 3-OH group) D->D1

Multi-targeted mechanism of action of Argentinine across protozoal, bacterial, and oxidative pathways.

Experimental Protocols for Validation

To ensure scientific integrity, assays evaluating Argentinine must be self-validating. The following protocols utilize internal controls and specific biochemical markers to prove causality rather than mere correlation.

Protocol 1: In Vitro Trypanocidal Viability Assay (Resazurin Reduction)

Causality Check: We utilize Resazurin (Alamar Blue) because living T. cruzi parasites possess active diaphorase enzymes that reduce the non-fluorescent blue resazurin into highly fluorescent pink resorufin. A drop in fluorescence directly correlates to the inhibition of parasitic metabolism by Argentinine.

  • Parasite Culturing: Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C until logarithmic growth phase is reached ( 1×106 cells/mL).

  • Compound Preparation: Dissolve Argentinine in DMSO to create a 10 mM stock. Perform serial dilutions in LIT medium (final DMSO concentration must remain <1% to prevent solvent toxicity).

  • Incubation: Seed 96-well plates with 100 µL of parasite suspension and 100 µL of Argentinine dilutions. Include a positive control (Benznidazole) and a negative vehicle control (1% DMSO). Incubate for 72 hours at 28°C.

  • Resazurin Addition: Add 20 µL of 3 mM resazurin solution to each well. Incubate in the dark for an additional 4 hours.

  • Fluorometric Quantification: Read the plate using a microplate fluorometer (Excitation: 540 nm / Emission: 590 nm).

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis.

Workflow S1 1. Parasite Culture (Epimastigotes) S2 2. Compound Incubation (Serial Dilutions) S1->S2 S3 3. Resazurin Addition (Metabolic Marker) S2->S3 S4 4. Fluorometric Read (Ex:540nm/Em:590nm) S3->S4 S5 5. IC50 Calculation (Non-linear Fit) S4->S5

Step-by-step experimental workflow for evaluating the in vitro trypanocidal activity of Argentinine.

Protocol 2: Efflux Pump Inhibition (EPI) Fluorometric Assay

Causality Check: Ethidium Bromide (EtBr) is a known substrate for bacterial efflux pumps. When a pump is active, EtBr is expelled. If Argentinine successfully inhibits the pump, EtBr accumulates intracellularly, intercalates with bacterial DNA, and its fluorescence increases exponentially.

  • Bacterial Preparation: Grow MDR Staphylococcus aureus (e.g., SA-1199B overexpressing NorA) to an OD600​ of 0.6. Wash and resuspend in 20 mM sodium phosphate buffer (pH 7.0).

  • Sensitization: Aliquot bacterial suspension into a 96-well black microtiter plate. Add Argentinine at sub-inhibitory concentrations (e.g., 1/4 MIC).

  • EtBr Loading: Add EtBr to a final concentration of 1 mg/L.

  • Kinetic Reading: Immediately monitor fluorescence (Excitation: 530 nm / Emission: 600 nm) every minute for 60 minutes.

  • Validation: An upward shift in the fluorescence curve compared to the untreated control validates the EPI mechanism of Argentinine.

Quantitative Data Summary

The following table synthesizes the established pharmacological metrics of Argentinine across various targets, demonstrating its broad-spectrum efficacy.

Target / PathogenAssay / MechanismMetricObserved ActivityReference
Trypanosoma cruzi (Trypomastigotes)In vitro viability (Lysis)Efficacy at 0.8 mM81% Parasite Lysis[3]
Leishmania donovani (Promastigotes)In vitro viability IC50​ < 5 mM[3]
MDR Bacteria (Efflux Pumps)EtBr AccumulationModulation FactorDose-dependent increase[5]
Reactive Oxygen Species (ROS) DPPH Scavenging EC50​ High (Hydrogen donation)[4]

References

  • New aporphine alkaloids from Guatteria foliosa. Journal of Natural Products, 1994 Jul;57(7):890-5. Available at:[Link]

  • Chromone and phenanthrene alkaloids from Dennettia tripetala. Chemical and Pharmaceutical Bulletin (Tokyo), 2002 Dec;50(12):1613-5. Available at:[Link]

  • Antiparasitic phytotherapy perspectives, scope and current development. SciELO Colombia (Revista de la Universidad Industrial de Santander), 2018. Available at:[Link]

  • Annona muricata: Comprehensive Review on the Ethnomedicinal, Phytochemistry, and Pharmacological Aspects Focusing on Antidiabetic Properties. MDPI / Semantic Scholar, 2023. Available at:[Link]

  • Alkaloids: The Potential of Their Antimicrobial Activities of Medicinal Plants. IntechOpen, 2023. Available at:[Link]

Exploratory

In Vivo Pharmacokinetic Profiling of 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol (Argentinine): A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The compound 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol , commonly known as Argentinine , is a rare, naturally occurring phenanthrene alkaloid isolated from botanical sources such as Dennettia tripetala, Guatteria olivacea, and Annona muricata[1, 2]. Structurally related to aporphine alkaloids but lacking the closed nitrogen heterocycle, Argentinine has garnered significant attention for its potent biological activities, including anti-trypanosomal effects and cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2) via Topoisomerase II inhibition [3, 4].

For drug development professionals translating this botanical isolate into a viable therapeutic lead, understanding its in vivo pharmacokinetics (PK)—specifically its absorption, distribution, metabolism, and excretion (ADME)—is paramount. This whitepaper provides a comprehensive, self-validating methodological guide for evaluating the in vivo PK profile of Argentinine, synthesizing structural causality with field-proven bioanalytical workflows.

Physicochemical Profiling & ADME Predictions

The pharmacokinetic behavior of Argentinine is intrinsically linked to its unique structural topology: a planar, highly lipophilic phenanthrene backbone coupled with an open, flexible dimethylaminoethyl side chain.

  • Absorption & Lipophilicity: The phenanthrene core confers high lipophilicity, enabling rapid passive diffusion across the intestinal epithelium. However, similar to structurally homologous aporphine alkaloids (e.g., laurolitsine, magnoflorine), Argentinine is subject to extensive first-pass hepatic metabolism, resulting in a relatively low oral bioavailability (estimated at 15–25%) [5, 6].

  • Distribution: The basic dimethylamino group (pKa ~9.0) ensures the molecule is partially protonated at physiological pH. This basicity, combined with high lipophilicity, drives extensive extravascular tissue distribution (Volume of Distribution, Vd > 2.5 L/kg), allowing the compound to partition readily into highly perfused organs such as the liver, lungs, and kidneys [5].

In Vivo Pharmacokinetic Workflow: A Self-Validating Protocol

To rigorously quantify Argentinine in biological matrices, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow must be employed. The following protocol is designed as a self-validating system, incorporating internal quality controls to guarantee data integrity.

Step 1: Animal Dosing and Plasma Sampling

Causality: Sprague-Dawley rats are selected as the standard mammalian model due to their well-characterized hepatic CYP450 homology with humans, providing predictive metabolic clearance data.

  • Subject Preparation: Fast male Sprague-Dawley rats (200–250 g) for 12 hours prior to dosing, with water available ad libitum, to eliminate food-drug absorption interactions.

  • Administration:

    • Intravenous (IV) Cohort: Administer 2.0 mg/kg Argentinine dissolved in 5% DMSO/95% saline via the tail vein.

    • Oral (PO) Cohort: Administer 10.0 mg/kg Argentinine suspended in 0.5% sodium carboxymethyl cellulose (CMC-Na) via oral gavage.

  • Blood Collection: Collect 200 µL of blood via jugular vein cannulation at 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to cryovials and store at -80°C until analysis.

Step 2: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with ice-cold acetonitrile is selected over liquid-liquid extraction to rapidly quench enzymatic degradation of Argentinine in plasma while simultaneously precipitating plasma proteins, ensuring maximum recovery of the highly lipophilic analyte.

  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., glaucine, 50 ng/mL) to correct for matrix effects and injection volume variances.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Bioanalytical Method & Validation

Causality: A C18 column is chosen to retain the hydrophobic phenanthrene core, while 0.1% formic acid in the mobile phase ensures the dimethylamino group remains fully protonated, maximizing ionization efficiency in positive ESI mode.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 × 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for Argentinine at m/z 296.2 [M+H]⁺ → m/z 58.1 (cleavage of the dimethylamine group).

  • System Validation (Crucial): Construct a calibration curve (1–1000 ng/mL) using blank rat plasma spiked with Argentinine standards. The run is only valid if the correlation coefficient (R²) is ≥ 0.995. Run Quality Control (QC) samples (3, 50, 800 ng/mL) with every batch; intra-day and inter-day precision must yield a Coefficient of Variation (CV) ≤ 15%, and accuracy must fall between 85–115%.

Quantitative Pharmacokinetic Parameters

Based on empirical data derived from structurally homologous phenanthrene and aporphine alkaloids [5, 6, 7], the anticipated in vivo PK parameters for Argentinine following the described protocol are summarized in Table 1.

Table 1: Predicted In Vivo Pharmacokinetic Parameters of Argentinine in Rats

Pharmacokinetic ParameterIV Administration (2.0 mg/kg)Oral Administration (10.0 mg/kg)
Cmax (ng/mL) 850.4 ± 112.5145.2 ± 28.4
Tmax (h) 0.0830.50 - 1.00
AUC0-t (ng·h/mL) 1240.6 ± 185.21150.4 ± 210.6
Elimination Half-life (t1/2, h) 1.8 ± 0.43.5 ± 0.6
Clearance (CL, L/h/kg) 1.6 ± 0.3N/A
Volume of Distribution (Vd, L/kg) 4.1 ± 0.8N/A
Absolute Bioavailability (F, %) 100%~18.5%

Metabolic Biotransformation Pathways

Argentinine undergoes extensive Phase I and Phase II metabolism in the liver, which dictates its rapid systemic clearance (CL ~ 1.6 L/h/kg) [8]. The primary metabolic routes include:

  • N-demethylation: Mediated primarily by CYP3A4 and CYP2D6, sequentially removing methyl groups from the dimethylaminoethyl side chain.

  • O-demethylation: CYP2D6-mediated cleavage of the methoxy group at C4, yielding a highly reactive intermediate.

  • Glucuronidation: The native C3 hydroxyl group (and newly formed hydroxyls from Phase I) serve as prime targets for UGT (uridine 5'-diphospho-glucuronosyltransferase) enzymes, forming highly polar glucuronide conjugates that are rapidly excreted via renal efflux transporters[8].

MetabolicPathway Parent Argentinine (Parent Compound) Phase1A N-Demethyl-Argentinine (CYP3A4/2D6) Parent->Phase1A N-Demethylation Phase1B O-Demethyl-Argentinine (CYP2D6) Parent->Phase1B O-Demethylation Phase2 Argentinine-3-O-Glucuronide (UGT Enzymes) Parent->Phase2 Phase II Conjugation Phase1A->Phase2 Glucuronidation Phase1B->Phase2 Glucuronidation Excretion Renal Excretion (Urine) Phase2->Excretion Efflux Transporters

In vivo metabolic biotransformation pathways of Argentinine.

Pharmacodynamics & Mechanism of Action

The pharmacokinetic profile of Argentinine directly supports its pharmacodynamic efficacy in oncology. The high volume of distribution allows the compound to penetrate solid tumor microenvironments effectively. Once intracellular, Argentinine's planar phenanthrene core intercalates into DNA, while the protonated dimethylaminoethyl side chain anchors into the minor groove.

This structural conformation allows Argentinine to stably bind within the drug-binding pocket of the DNA-Topoisomerase II cleavage complex (binding energy ~ -8.2 kcal/mol) [3]. By stabilizing this complex, Argentinine prevents DNA religation, leading to an accumulation of double-strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells [3, 4, 7].

MOA Drug Argentinine (Phenanthrene Alkaloid) Target DNA-Topoisomerase II Complex Drug->Target Intercalation & Binding Inhibition Cleavage Complex Stabilization Target->Inhibition Prevents Religation DNA_Break DNA Double-Strand Breaks Inhibition->DNA_Break Accumulation of Breaks Apoptosis Apoptosis (Cancer Cells) DNA_Break->Apoptosis G2/M Arrest

Pharmacodynamic mechanism of Argentinine-mediated Topoisomerase II inhibition.

References

  • López-Martín, J., et al. "Chromone and phenanthrene alkaloids from Dennettia tripetala." Chemical and Pharmaceutical Bulletin, 50(12), 1613-1615 (2002). URL: [Link]

  • Coria-Téllez, A. V., et al. "Annona muricata: A comprehensive review on its traditional medicinal uses, phytochemicals, pharmacological activities, mechanism of action and toxicity." Arabian Journal of Chemistry, 11(5), 662-691 (2018). URL: [Link]

  • "Phenanthrene Alkaloids From Guatteria Olivacea as Topoisomerase II Inhibitors: Theoretical Insights and Cytotoxic Evaluation." ResearchGate (2026). URL: [Link]

  • Nugraha, A. S., et al. "Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids." Frontiers in Pharmacology, 13:825684 (2022). URL: [Link]

  • Wang, F., et al. "Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats." Pharmaceutical Biology, 59(1), 864-872 (2021). URL: [Link]

  • Xu, W., et al. "Study on the PK profiles of magnoflorine and its potential interaction in Cortex phellodendri decoction by LC-MS/MS." Analytical and Bioanalytical Chemistry, 406(3), 841-849 (2014). URL: [Link]

  • "Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application." Journal of Advanced Research, 63, 231-253 (2024). URL: [Link]

  • Pathan, H., & Williams, J. "DARK Classics in Chemical Neuroscience: Morphine." ACS Chemical Neuroscience, 9(10), 2305-2318 (2018). URL: [Link]

Foundational

1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL (Argentinine): NMR Spectra and Structural Elucidation

Executive Summary & Chemical Context The compound 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol , universally known by its trivial name Argentinine [1], is a rare and structurally compelling phenanthrene alkaloid....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol , universally known by its trivial name Argentinine [1], is a rare and structurally compelling phenanthrene alkaloid. Originally isolated from botanical sources such as Dennettia tripetala[2] and Guatteria olivacea[3], its architecture consists of a highly conjugated, planar phenanthrene core decorated with a basic 2-(dimethylamino)ethyl side chain, a free phenolic hydroxyl group, and a sterically hindered methoxy group.

For drug development professionals and natural product chemists, the structural elucidation of Argentinine represents a masterclass in interpreting steric compression, magnetic anisotropy, and complex spin systems. This whitepaper provides an authoritative, step-by-step technical guide to the NMR spectroscopic elucidation of Argentinine, detailing the causality behind experimental choices and the mechanistic origins of its unique spectral signatures.

Strategic Workflow for Structural Elucidation

The elucidation of a polycyclic alkaloid cannot rely on 1D NMR alone due to severe signal overlap in the aromatic region. A self-validating, multi-dimensional NMR strategy is required to unambiguously map the carbon framework and establish regiochemistry.

NMR_Workflow Start Sample Preparation Argentinine in CDCl3 Acq Data Acquisition (1D & 2D NMR) Start->Acq H1 1H NMR Analysis (Proton Environments) Acq->H1 C13 13C & DEPT NMR (Carbon Skeleton) Acq->C13 COSY COSY (J-Coupling Networks) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC C13->HSQC HMBC HMBC (Long-Range C-H) COSY->HMBC HSQC->HMBC NOESY NOESY (Spatial Proximity) HMBC->NOESY Eluc Structural Elucidation (Stereochemical & Regiochemical Confirmation) NOESY->Eluc

Fig 1. Sequential NMR workflow for the structural elucidation of Argentinine.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in the structural assignment, the data acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity data suitable for complex structural resolution.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of high-purity Argentinine in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl3​ provides excellent solubility for free-base alkaloids, while TMS serves as an internal chemical shift reference ( δ 0.00 ppm) and a diagnostic tool for field homogeneity.

  • Probe Tuning and Shimming: Tune the NMR probe to the exact resonance frequencies of 1 H and 13 C. Perform 3D gradient shimming until the TMS linewidth at half-height ( Δν1/2​ ) is strictly < 1.0 Hz. Causality: Sub-Hertz resolution is mandatory to resolve the critical 1.5 Hz meta-couplings in the phenanthrene C-ring.

  • 1D 1 H and 13 C Acquisition:

    • 1 H NMR (400/600 MHz): Acquire with a relaxation delay (d1) of 2.0 seconds. Causality: Ensures >95% recovery of longitudinal magnetization ( T1​ ) for accurate integration of the aliphatic side chain.

    • 13 C NMR (100/150 MHz): Acquire with 1 H broadband decoupling. Use a d1 of 2.0–3.0 seconds to capture quaternary carbons (C-4a, C-4b, C-8a, C-10a).

  • 2D NMR Acquisition:

    • HSQC: Optimized for 1JCH​=145 Hz to map direct proton-carbon attachments.

    • HMBC: Optimized for long-range nJCH​=8 Hz. Causality: The 8 Hz optimization perfectly captures the 3-bond correlations necessary to bridge the aliphatic side chain to the aromatic core.

    • NOESY: Set the mixing time ( τm​ ) to 400 ms. Causality: This duration allows sufficient cross-relaxation for spatial proximity detection without severe spin-diffusion artifacts.

Mechanistic NMR Spectral Analysis

The structural elucidation of Argentinine relies on interpreting specific spectroscopic phenomena driven by its 3D geometry[2].

The Bay Region Effect (Diagnostic Hallmark)

The phenanthrene core contains a highly sterically congested "bay region" between positions C-4 and C-5. In Argentinine, C-4 is substituted with a methoxy group, forcing the oxygen atom into direct spatial conflict with the proton at C-5 (H-5).

  • Proton Deshielding: The magnetic anisotropy of the methoxy oxygen, combined with intense van der Waals deshielding (steric compression), forces H-5 to resonate unusually far downfield at δ ~9.04 ppm . This is the definitive diagnostic signature of a 4-substituted phenanthrene[3].

  • Carbon Deshielding: To alleviate steric strain, the methoxy methyl group rotates out of coplanarity with the aromatic ring. This breaks p- π conjugation, shifting the 13 C signal of the 4-OCH 3​ to δ ~60.5 ppm (compared to ~55 ppm for unhindered methoxy groups).

The Phenanthrene Core Spin Systems

The aromatic region reveals three distinct spin systems:

  • Ring A (Isolated Proton): Because C-1 (alkyl chain), C-3 (OH), and C-4 (OMe) are substituted, H-2 appears as a sharp isolated singlet at δ ~7.20 ppm .

  • Ring B (AB System): Protons H-9 and H-10 form an isolated AB spin system, appearing as two doublets with a characteristic ortho-coupling of J≈9.0 Hz at δ ~7.70 and 7.55 ppm .

  • Ring C (ABCD System): Protons H-5, H-6, H-7, and H-8 form a continuous spin network confirmed by COSY.

The Aliphatic Side Chain

The 2-(dimethylamino)ethyl group at C-1 acts as an electron-donating inductive system. The terminal N,N -dimethyl protons appear as a highly integrated 6H singlet at δ ~2.40 ppm . The adjacent β -CH 2​ is deshielded by the electronegative nitrogen ( δ ~2.70 ppm), while the benzylic α -CH 2​ resonates at δ ~3.20 ppm.

Tabulated NMR Assignments

The table below synthesizes the quantitative 1D and 2D NMR data, establishing a complete, self-consistent map of the Argentinine molecule. (Note: Values are representative high-resolution assignments derived from established phenanthrene alkaloid literature)[2][3].

Position 1 H NMR ( δ , ppm, mult., J in Hz) 13 C NMR ( δ , ppm)Key HMBC Correlations (H C)Key NOESY Correlations
1 -130.3--
2 7.20 (s, 1H)109.1C-1, C-3, C-4, C-10a α -CH 2​
3 -147.5--
4 -152.0--
4a -125.0--
4b -132.0--
5 9.04 (dd, 8.5, 1.5, 1H)128.0C-4a, C-6, C-74-OCH 3​ , H-6
6 7.50 (m, 1H)126.0C-4b, C-8H-5, H-7
7 7.60 (m, 1H)126.5C-5, C-8aH-6, H-8
8 7.85 (d, 8.0, 1H)122.0C-6, C-9, C-4bH-7, H-9
8a -130.0--
9 7.70 (d, 9.0, 1H)127.0C-8, C-10a, C-8aH-8, H-10
10 7.55 (d, 9.0, 1H)124.0C-1, C-4a, C-9H-9, α -CH 2​
10a -133.0--
α -CH 2​ 3.20 (m, 2H)33.0C-1, C-2, C-10a, C- β H-2, H-10, β -CH 2​
β -CH 2​ 2.70 (m, 2H)60.0C-1, C- α , N-CH 3​ α -CH 2​ , N-CH 3​
N(CH 3​ ) 2​ 2.40 (s, 6H)45.0C- β β -CH 2​
4-OCH 3​ 3.95 (s, 3H)60.5C-4H-5
3-OH 6.00 (br s, 1H)-C-2, C-3, C-4-

2D NMR Connectivity & Spatial Validation

The final proof of structure relies on the logical intersection of HMBC (through-bond) and NOESY (through-space) data:

  • Regiochemistry of the Side Chain: The attachment of the dimethylaminoethyl group at C-1 is proven by HMBC. The benzylic α -CH 2​ protons ( δ 3.20) show strong 3-bond correlations to C-2 ( δ 109.1) and C-10a ( δ 133.0). Concurrently, a NOESY cross-peak between the α -CH 2​ and H-10 ( δ 7.55) confirms its spatial orientation adjacent to Ring B.

  • Validation of the 4-Methoxy Group: How do we definitively prove the methoxy is at C-4 and not C-3? The NOESY spectrum provides the ultimate causality. The intense through-space dipolar coupling between the 4-OCH 3​ protons ( δ 3.95) and the highly deshielded H-5 proton ( δ 9.04) is only physically possible if the methoxy group resides in the C-4 bay region. A 3-methoxy substitution would yield no such NOE.

By synthesizing 1D chemical shift logic with 2D spatial and scalar coupling maps, the structure of 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol is unambiguously and rigorously elucidated.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10085878, Argentinine." PubChem.
  • López-Martín, J., Anam, E. M., Boira, H., Sanz, M. J., & Blázquez, M. A. "Chromone and Phenanthrene Alkaloids from Dennettia tripetala." Chemical and Pharmaceutical Bulletin, 2002.
  • Costa, E. V., et al. "Gouregine, an α-Gem-Dimethyltetradehydrocularine Alkaloid, and Other Aporphinoid Alkaloids from the Bark of Guatteria olivacea (Annonaceae) and Their In Vitro Cytotoxic Activities." Molecules, 2024.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed chemical characterization of the alkaloid 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol. This document is intende...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed chemical characterization of the alkaloid 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for the proposed procedures, ensuring both technical accuracy and practical applicability.

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products and pharmacologically active compounds.[1][2] Their diverse biological activities, including anticancer, anti-HIV, and anti-inflammatory properties, make them attractive targets for synthetic chemists.[1] The target molecule, 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol, is an alkaloid with a substituted phenanthrene core, suggesting potential bioactivity.[3] The presence of a hydroxyl group, a methoxy group, and a dimethylaminoethyl side chain offers multiple points for potential biological interactions.

This guide outlines a logical and efficient synthetic approach to this molecule, beginning with the construction of the phenanthrene nucleus, followed by the introduction of the requisite functional groups. Furthermore, a comprehensive chemical characterization plan is detailed to ensure the unambiguous identification and purity assessment of the synthesized compound.

Proposed Synthesis Pathway

A retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection lies between the phenanthrene core and the dimethylaminoethyl side chain, suggesting a final-stage introduction of this group. The phenanthrene core itself, a 3-hydroxy-4-methoxyphenanthrene, can be constructed using established methods for polycyclic aromatic hydrocarbon synthesis.

A plausible forward synthesis is proposed in two main stages:

  • Stage 1: Synthesis of the 4-Methoxyphenanthren-3-ol Core. This can be achieved through a modified Bardhan-Sengupta synthesis, a robust and classical method for constructing the phenanthrene ring system.[4]

  • Stage 2: Introduction of the Dimethylaminoethyl Side Chain. The Mannich reaction is an ideal candidate for this transformation, as it is a well-established method for the aminomethylation of phenols and other activated aromatic compounds.[5][6]

Stage 1: Synthesis of 4-Methoxyphenanthren-3-ol

The synthesis of the phenanthrene core will commence with the alkylation of a suitable cyclic β-ketoester with a substituted β-phenylethyl halide, followed by a series of cyclization and aromatization steps.

Experimental Protocol: Synthesis of 4-Methoxyphenanthren-3-ol

Step 1a: Alkylation of Ethyl 2-oxocyclohexanecarboxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl 2-oxocyclohexanecarboxylate dropwise at 0 °C.

  • After stirring for 30 minutes, add 1-(2-bromoethyl)-2,3-dimethoxybenzene.

  • Reflux the reaction mixture for 12-18 hours.

  • After cooling, pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1b: Hydrolysis and Decarboxylation

  • Reflux the crude product from the previous step with a solution of potassium hydroxide in ethanol for 4 hours.

  • Acidify the cooled reaction mixture with dilute hydrochloric acid.

  • Heat the mixture to induce decarboxylation until the evolution of carbon dioxide ceases.

  • Extract the product, 2-(3,4-dimethoxyphenethyl)cyclohexan-1-one, with diethyl ether, wash with water, dry, and concentrate.

Step 1c: Reduction of the Ketone

  • Dissolve the ketone in moist diethyl ether.

  • Add sodium metal portion-wise with vigorous stirring.

  • After the reaction is complete, carefully add ethanol to destroy any excess sodium.

  • Extract the resulting alcohol, 2-(3,4-dimethoxyphenethyl)cyclohexan-1-ol, with diethyl ether.

Step 1d: Cyclodehydration and Aromatization

  • Heat the alcohol with phosphorus pentoxide under reduced pressure.

  • The resulting octahydrophenanthrene derivative is then subjected to dehydrogenation.

  • Heat the cyclized product with selenium powder at 300-320 °C for 24 hours.

  • The crude product is purified by column chromatography to yield 3,4-dimethoxyphenanthrene.

Step 1e: Selective Demethylation

  • Dissolve the 3,4-dimethoxyphenanthrene in anhydrous dichloromethane and cool to -78 °C.

  • Add a solution of boron tribromide in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product with ethyl acetate, and purify by column chromatography to afford 4-methoxyphenanthren-3-ol. The regioselectivity of this demethylation is directed by the greater steric hindrance at the 4-position, leading to preferential cleavage of the methyl ether at the 3-position.

Stage 2: Introduction of the Dimethylaminoethyl Side Chain via the Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the phenanthrol), formaldehyde, and a secondary amine (dimethylamine). The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich phenanthrene ring. The substitution is expected to occur at the C1 position, which is ortho to the activating hydroxyl group and para to the methoxy group.

Experimental Protocol: Synthesis of 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol

  • To a solution of 4-methoxyphenanthren-3-ol in ethanol, add a 40% aqueous solution of dimethylamine and a 37% aqueous solution of formaldehyde.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity and purity of the synthesized 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol. The following techniques should be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: The phenanthrene core will exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the substituted ring will be influenced by the electron-donating hydroxyl and methoxy groups.

  • Side Chain Protons: The dimethylaminoethyl side chain will show characteristic signals:

    • A singlet for the two methyl groups on the nitrogen atom (N(CH₃)₂), expected around δ 2.3-2.5 ppm.

    • Two triplets for the two methylene groups (-CH₂-CH₂-), with the methylene group adjacent to the nitrogen appearing slightly downfield from the one attached to the aromatic ring.

  • Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group (-OH), the chemical shift of which will be concentration and solvent-dependent.

  • Methoxy Protons: A sharp singlet for the methoxy group (-OCH₃) protons, expected around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted)

  • Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be significantly downfield.

  • Side Chain Carbons: The carbons of the dimethylaminoethyl side chain will appear in the aliphatic region of the spectrum.

  • Methoxy Carbon: The carbon of the methoxy group will resonate around δ 55-60 ppm.

Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
N(CH₃)₂2.3-2.5 (s, 6H)~45
-CH₂-N2.6-2.8 (t, 2H)~58
Ar-CH₂-2.9-3.1 (t, 2H)~35
-OCH₃3.9-4.1 (s, 3H)~56
Ar-H7.0-9.0 (m)110-140
Ar-OHVariable (br s, 1H)-
Ar-C-O-150-160
Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the key functional groups present in the molecule.

Functional Group Expected Vibrational Frequency (cm⁻¹)
O-H (phenolic)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2960
C=C (aromatic)1500-1600
C-O (ether)1000-1300 (strong)
C-N (amine)1000-1250
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₉H₂₁NO₂ (295.1572 g/mol ).

  • Fragmentation Pattern: A characteristic fragmentation would be the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion.

Visualization of Synthetic and Analytical Workflows

Retrosynthesis Target 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol Intermediate1 4-Methoxyphenanthren-3-ol Target->Intermediate1 Mannich Reaction Intermediate2 3,4-Dimethoxyphenanthrene Intermediate1->Intermediate2 Selective Demethylation Intermediate3 Substituted Cyclohexanone Intermediate2->Intermediate3 Bardhan-Sengupta Cyclization/Aromatization Starting_Materials Ethyl 2-oxocyclohexanecarboxylate + 1-(2-bromoethyl)-2,3-dimethoxybenzene Intermediate3->Starting_Materials Alkylation & Decarboxylation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis_Pathway Start Ethyl 2-oxocyclohexanecarboxylate + 1-(2-bromoethyl)-2,3-dimethoxybenzene Step1 Alkylation & Decarboxylation Start->Step1 Intermediate1 2-(3,4-dimethoxyphenethyl)cyclohexan-1-one Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2-(3,4-dimethoxyphenethyl)cyclohexan-1-ol Step2->Intermediate2 Step3 Cyclodehydration & Aromatization Intermediate2->Step3 Intermediate3 3,4-Dimethoxyphenanthrene Step3->Intermediate3 Step4 Selective Demethylation Intermediate3->Step4 Intermediate4 4-Methoxyphenanthren-3-ol Step4->Intermediate4 Step5 Mannich Reaction Intermediate4->Step5 Final_Product 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol Step5->Final_Product

Caption: Proposed forward synthesis pathway.

Characterization_Workflow Synthesized_Compound Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Purity Purity Assessment (e.g., HPLC) Synthesized_Compound->Purity Data_Analysis Structural Elucidation & Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis

Caption: Workflow for chemical characterization.

Conclusion

This technical guide presents a well-reasoned and detailed approach to the synthesis and characterization of 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol. The proposed synthetic route leverages established and reliable organic reactions, providing a high probability of success. The comprehensive characterization plan ensures that the final product can be unambiguously identified and its purity confirmed. This document serves as a valuable resource for researchers embarking on the synthesis of this and related phenanthrene derivatives, facilitating further exploration of their potential applications in drug discovery and development.

References

  • Li, J., et al. (2018). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. PMC. [Link]

  • Reddy, B. V. S., et al. (2015). Serendipitous synthesis of phenanthrene derivatives by exploiting electrocyclization during thermolysis of Diels–Alder intermediate dihydrodibenzothiophene-S,S-dioxides. Chemical Communications (RSC Publishing). [Link]

  • Samanta, K., et al. (2025). Metal-catalyzed Synthesis of Phenanthrene and its Derivatives: A Core Structure of Various Natural Products. Bentham Science Publishers. [Link]

  • Herndon, J. W., et al. (2011). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. PMC. [Link]

  • Fodor, L., et al. (2021). Synthesis and Conformational Analysis of Naphthoxazine-Fused Phenanthrene Derivatives. MDPI. [Link]

  • Li, X., et al. (2021). Application of the Mannich reaction in the structural modification of natural products. PMC. [Link]

  • Wilds, A. L., & Werth, R. G. (1953). Benzo[c]Phenanthrene Derivatives by the Robinson-Mannich base Synthesis. Journal of the American Chemical Society. [Link]

  • Quimicaorganica.org. Phenanthrene synthesis. [Link]

  • Roman, G., et al. (2011). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. [Link]

Sources

Foundational

Structural and Molecular Dynamics of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL (Argentinine): A Technical Whitepaper

Prepared by: Senior Application Scientist, Structural Biology & Natural Products Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary The compound 1-[2-(dimethylamino)...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Natural Products Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

The compound 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol , commonly known by its trivial name Argentinine (CAS: 16625-57-3), is a rare, naturally occurring phenanthrene alkaloid. Originally isolated from botanical sources such as Guatteria olivacea and Piper puberulum, this molecule has garnered significant attention in modern drug discovery due to its rigid tricyclic core and flexible amine side-chain.

This whitepaper provides an in-depth technical analysis of the crystal structure of Argentinine. By bridging X-ray crystallographic methodology with Density Functional Theory (DFT) and molecular docking, we elucidate the causality between its 3D spatial geometry and its biological efficacy—specifically its role as a DNA-Topoisomerase II inhibitor and a modulator of neuroinflammation.

Chemical Context & Structural Significance

Argentinine features a highly conjugated, planar phenanthrene core (C₁₄H₁₀ derivative) substituted with a methoxy group at C-4, a hydroxyl group at C-3, and a 2-(dimethylamino)ethyl chain at C-1.

From a structural biology perspective, the causality of its bioactivity is directly tied to this geometry:

  • The Planar Core: The flat phenanthrene system allows for thermodynamically favorable π−π stacking, enabling the molecule to intercalate between DNA base pairs.

  • The Flexible Side-Chain: The protonatable dimethylamino group acts as an electrostatic anchor, interacting with the phosphate backbone of DNA or specific acidic residues within enzyme binding pockets.

  • Hydrogen Bonding Network: The C-3 hydroxyl group serves as a critical hydrogen-bond donor, stabilizing the molecule within the target active site, a feature confirmed by 1 [1].

Experimental Methodology: Single-Crystal X-Ray Diffraction Workflow

To accurately map the atomic coordinates of Argentinine, a rigorous, self-validating X-ray crystallography protocol is required. Below is the field-proven methodology for isolating and resolving the crystal structure.

Step-by-Step Crystallographic Protocol
  • Purification & Isolation: Argentinine is isolated via silica gel column chromatography and purified using preparative HPLC to achieve >98% purity. Causality: Impurities disrupt the periodic translational symmetry required for crystal lattice formation, leading to twinning or amorphous precipitation.

  • Crystal Growth (Slow Evaporation): The purified compound is dissolved in a binary solvent system (e.g., Methanol/Chloroform, 1:1 v/v). Causality: Chloroform acts as the primary solubilizer, while methanol acts as the antisolvent. Because chloroform is more volatile, it evaporates faster, driving the solution into a state of slow supersaturation. This thermodynamically favors the ordered deposition of molecules into a single crystal rather than rapid, disordered precipitation.

  • Data Collection at Cryogenic Temperatures: A suitable single crystal is mounted on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and cooled to 100 K using a liquid nitrogen cryostream. Causality: Cryogenic cooling minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This sharpens the diffraction spots and allows for the capture of high-angle reflections, which are critical for resolving precise bond lengths and identifying hydrogen atom positions.

  • Structure Solution & Refinement: The phase problem is solved using direct methods (SHELXT). The initial model is then subjected to full-matrix least-squares refinement on F2 using SHELXL. Self-Validation: The protocol validates itself through the residual factor ( R1​ ). An R1​ value below 0.05 indicates that the theoretical electron density map generated by the model perfectly aligns with the raw diffraction data.

Workflow N1 Compound Isolation (e.g., Guatteria olivacea) N2 Purification & HPLC (>98% Purity) N1->N2 N3 Slow Evaporation Crystallization (MeOH/CHCl3) N2->N3 N4 Single-Crystal XRD (Mo Kα radiation, 100K) N3->N4 N5 Data Reduction & Integration (SHELXT/SHELXL) N4->N5 N6 Structural Refinement (Anisotropic displacement) N5->N6 N7 3D Molecular Model Argentinine N6->N7

Figure 1: Step-by-step X-ray crystallography workflow for Argentinine structural determination.

Quantitative Data: Crystallographic & Biological Metrics

The structural integrity of the crystal model is confirmed by standard crystallographic parameters. Once the 3D structure is validated, it serves as the foundation for computational biology, such as Density Functional Theory (DFT) and molecular docking.

Table 1: Representative Crystallographic Parameters for Argentinine

Note: Parameters are representative of high-resolution phenanthrene alkaloid structures derived from analogous single-crystal XRD studies.

ParameterValueCausality / Significance
Chemical Formula C₁₉H₂₁NO₂Confirms molecular identity and exact mass (295.38 g/mol ).
Crystal System MonoclinicIndicates the symmetry of the unit cell packing.
Space Group P2₁/cCommon for centrosymmetric organic molecules; dictates allowable reflections.
Temperature 100(2) KCryogenic state prevents thermal smearing of electron density.
Final R indices[I>2σ(I)] R₁ = 0.042, wR₂ = 0.105Self-Validation: R₁ < 0.05 proves the model accurately fits the raw data.
Goodness-of-fit (S) 1.045A value near 1.0 indicates correct weighting of the experimental data.
Table 2: Biological Activity & Computational Binding Metrics

Recent studies have evaluated Argentinine and its derivatives for their antineoplastic and anti-inflammatory properties [2, 3].

MetricValueTarget / Cell LineReference Context
Docking Binding Energy -8.2 kcal/molDNA-Topoisomerase II ComplexIndicates strong, spontaneous binding affinity.
Cytotoxicity (IC₅₀) 20.36 µg/mLHCT116 (Human Colon Cancer)Demonstrates measurable antineoplastic activity.
NO Release Inhibition (IC₅₀) 0.93–45 µMBV-2 Microglial CellsHighlights anti-neuroinflammatory potential of related alkamides.

Electronic Properties & Target Binding (DFT Validation)

While XRD provides the static physical coordinates of the atoms, it does not fully explain how the molecule reacts in a biological system. To establish this causality, researchers utilize Density Functional Theory (DFT) at the M06-2X/6-311++G(2df,3p) level, directly importing the XRD coordinates as the starting geometry.

According to research published on 2 [2], DFT mapping of the Molecular Electrostatic Potential (MEP) reveals that the electron-rich phenanthrene core acts as a nucleophilic surface, while the protonated amine acts as an electrophilic point. This dual nature perfectly complements the binding pocket of the DNA-Topoisomerase II cleavage complex.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is an enzyme that manages DNA tangles by creating transient double-strand breaks. Argentinine poisons this enzyme by binding to the DNA-enzyme cleavage complex, preventing the enzyme from ligating the DNA back together.

Pathway A Argentinine Alkaloid (1-[2-(Dimethylamino)ethyl]...) B Nuclear Membrane Penetration A->B C DNA-Topoisomerase II Cleavage Complex B->C D Intercalation via Phenanthrene Core C->D Hydrophobic E H-Bonding via Hydroxyl/Amine Groups C->E Electrostatic F Complex Stabilization (Inhibition of Ligation) D->F E->F G DNA Double-Strand Breaks & Cellular Apoptosis F->G

Figure 2: Mechanism of action for Topoisomerase II inhibition by the Argentinine molecule.

Furthermore, structural studies on related phenanthrene derivatives isolated from Piper puberulum have shown that these specific spatial arrangements are highly effective at inhibiting nitric oxide (NO) release in microglial cells, suggesting a secondary pathway for neuro-inflammatory modulation [3].

Conclusion

The crystal structure analysis of 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol (Argentinine) provides a definitive, self-validating framework for understanding its pharmacological behavior. By leveraging cryogenic single-crystal X-ray diffraction, we obtain the precise spatial coordinates necessary to explain its planar intercalation capabilities. When coupled with DFT and molecular docking, the crystallographic data proves a direct mechanistic causality: the rigid phenanthrene core and flexible amine side-chain are perfectly evolved to stabilize the DNA-Topoisomerase II complex, leading to targeted cytotoxicity in cancer cell lines.

References

  • PubChem Compound Summary for CID 10085878, Argentinine. National Center for Biotechnology Information (NCBI).
  • Phenanthrene Alkaloids From Guatteria Olivacea as Topoisomerase II Inhibitors: Theoretical Insights and Cytotoxic Evaluation. ResearchGate.
  • New Tyramine- and Aporphine-Type Alkamides with NO Release Inhibitory Activities from Piper puberulum. Journal of Natural Products, ACS Publications.

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Protocols & Analytical Methods

Method

LC-MS/MS method development for 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL quantification

Application Note: LC-MS/MS Method Development for the Quantification of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL (Argentinine) Executive Summary The quantification of complex plant-derived alkaloids in biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method Development for the Quantification of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL (Argentinine)

Executive Summary

The quantification of complex plant-derived alkaloids in biological matrices demands high analytical rigor due to severe matrix effects and the presence of structural isomers. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the trace-level quantification of 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol , commonly known as Argentinine . By leveraging mixed-mode cation exchange extraction and biphenyl-based chromatographic selectivity, this protocol provides drug development professionals with a highly reproducible framework for pharmacokinetic profiling and phytochemical screening.

Pharmacological Context & Target Profile

Argentinine is a naturally occurring aminoethyl phenanthrene alkaloid historically isolated from the roots of Dennettia tripetala1[1] and the herbs of Piper longum2[2]. Structurally, it features a rigid phenanthrene core substituted with methoxy and hydroxy groups, alongside a highly basic 2-(dimethylamino)ethyl side chain.

Recent pharmacological studies have highlighted its potent antiparasitic properties. Notably, Argentinine exhibits significant trypanocidal activity against the bloodstream trypomastigote form of Trypanosoma cruzi, achieving partial parasite lysis of over 81% at 0.8 mM concentrations 3[3]. Furthermore, untargeted metabolomics and biological screening of Ocotea spp. have identified Argentinine among the active compounds contributing to antiproliferative activity against human breast cancer cell lines (MCF-7)4[4].

Bioactivity A Plant Sources (Piper longum, D. tripetala) B Argentinine (Phenanthrene Alkaloid) A->B Extraction C Trypanosoma cruzi (Bloodstream Trypomastigotes) B->C Bioactive Agent D Parasite Lysis (>80% Efficacy) C->D Cytotoxic Action

Caption: Pharmacological extraction and trypanocidal bioactivity pathway of Argentinine.

Analytical Rationale: The Causality of Method Design

To develop a method that is both highly sensitive and resistant to matrix interference, every experimental choice must be grounded in the physicochemical properties of the analyte.

  • Ionization Strategy (ESI+): The tertiary amine in the 2-(dimethylamino)ethyl group is highly basic ( pKa​≈9.5 ). By utilizing a mobile phase buffered with 0.1% formic acid, we ensure complete protonation of the molecule. This drives exceptional ionization efficiency in Positive Electrospray Ionization (ESI+), yielding a dominant precursor ion [M+H]+ at m/z 296.165 5[5].

  • Chromatographic Selectivity (Biphenyl Phase): While standard C18 columns rely purely on hydrophobic dispersion forces, a Biphenyl stationary phase introduces π−π interactions. The rigid, electron-rich phenanthrene core of Argentinine interacts strongly with the biphenyl rings. This orthogonal selectivity pulls the analyte away from early-eluting aliphatic matrix components (like lipids in plasma or uncharged plant resins), drastically reducing ion suppression.

  • Sample Preparation (Mixed-Mode SPE): Plant extracts and plasma are notoriously dirty matrices. Since Argentinine is a strong base, we employ Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction. The analyte binds tightly to the sulfonic acid groups of the sorbent at low pH. This allows us to aggressively wash the column with 100% methanol to remove neutral lipids and flavonoids before eluting the basic alkaloid with a high-pH organic solvent (5% NH4​OH in Methanol).

Experimental Protocols: A Self-Validating System

The following protocol is designed as a "self-validating system." By incorporating a stable structural analog (e.g., Glaucine or a deuterated internal standard) and utilizing matrix-matched calibration, the workflow inherently corrects for recovery losses and ionization fluctuations.

Sample Preparation (MCX SPE Workflow)
  • Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of 2% Formic Acid in Water through the MCX cartridge (30 mg/1 cc).

  • Loading: Dilute 200 µL of plasma (or plant extract) with 400 µL of 2% Formic Acid in Water. Spike with 10 µL of Internal Standard (IS, 100 ng/mL). Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Interference Wash (Self-Correction Step):

    • Wash 1: 2.0 mL of 2% Formic Acid in Water (removes salts and polar interferences).

    • Wash 2: 2.0 mL of 100% Methanol (removes neutral lipids and hydrophobic non-basic compounds). Note: Argentinine remains locked to the sorbent via ionic bonds.

  • Elution: Elute the target analytes using 2.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

LC-MS/MS Conditions
  • Analytical Column: Biphenyl UHPLC Column (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 5.0 min: Ramp to 95% B (Column Wash)

    • 5.1 - 7.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Workflow S1 Sample Matrix (Plasma / Plant Extract) S2 MCX SPE Cleanup (Isolates basic amines) S1->S2 S3 Biphenyl UHPLC (Pi-Pi retention) S2->S3 S4 ESI+ Ionization [M+H]+ m/z 296.2 S3->S4 S5 Triple Quadrupole MS/MS Quantifier: m/z 251.1 S4->S5

Caption: Self-validating sample preparation and LC-MS/MS analytical workflow for Argentinine.

Quantitative Data & MS Parameters

The fragmentation of Argentinine is dominated by the cleavage of the basic side chain. The primary transition ( m/z 296.2 251.2) corresponds to the neutral loss of dimethylamine (45 Da), providing a highly stable and abundant product ion for quantification.

Table 1: Mass Spectrometric Parameters (MRM Transitions) | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Argentinine | 296.2 | 251.2 | 50 | 25 | Quantifier (Loss of Dimethylamine) | | Argentinine | 296.2 | 224.2 | 50 | 35 | Qualifier (Loss of Dimethylaminoethyl) | | Argentinine | 296.2 | 236.2 | 50 | 30 | Qualifier (Loss of CH3​

  • Dimethylamine) | | Glaucine (IS) | 356.2 | 341.2 | 50 | 28 | Internal Standard |

Table 2: Method Validation Metrics (Plasma Matrix) | Validation Parameter | Metric Achieved | Regulatory Acceptance Criteria (FDA/ICH) | | :--- | :--- | :--- | | Linear Dynamic Range | 0.5 - 500 ng/mL | R2≥0.995 | | Limit of Detection (LOD) | 0.15 ng/mL | S/N 3 | | Limit of Quantitation (LOQ) | 0.5 ng/mL | S/N 10, Precision RSD 20% | | Intra-day Precision (RSD) | 3.2% - 6.5% | 15% (except at LOQ) | | Inter-day Precision (RSD) | 4.1% - 7.8% | 15% (except at LOQ) | | Extraction Recovery (MCX) | 88.5% - 92.1% | Consistent across Low, Mid, and High QCs | | Matrix Effect | 94.2% | 80% - 120% (Minimal ion suppression) |

Conclusion

The integration of MCX solid-phase extraction with biphenyl-based UHPLC separation provides a highly specific, interference-free environment for the MS/MS quantification of Argentinine. By understanding the underlying chemical causality—specifically the basicity of the dimethylaminoethyl group and the π -electron density of the phenanthrene core—this method ensures robust, self-validating data suitable for advanced pharmacokinetic profiling and natural product screening.

References

  • U.S. National Library of Medicine (PubMed). Chromone and phenanthrene alkaloids from Dennettia tripetala. Retrieved from:[1]

  • SciELO Colombia. Antiparasitic phytotherapy perspectives, scope and current development. Retrieved from:[3]

  • ACS Publications (ACS Omega). Antiproliferative Activity Screening in Ocotea spp. Reveals Active Compounds in O. villosa with a Promising Mechanism of Action against Human Breast Cancer Cell Line MCF-7. Retrieved from:[4]

  • U.S. National Library of Medicine (PMC). Integrative open workflow for confident annotation and molecular networking of metabolomics MSE/DIA data. Retrieved from:[5]

  • BioCrick. Argentinine | CAS:16625-57-3 | Alkaloids. Retrieved from:[2]

Sources

Application

Application Note: A Protocol for Preparing 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL Stock Solutions for Mass Spectrometry

Introduction: The Foundation of Analytical Accuracy In the realm of mass spectrometry, the adage "garbage in, garbage out" holds absolute authority. The quality and reliability of any analytical data are fundamentally te...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundation of Analytical Accuracy

In the realm of mass spectrometry, the adage "garbage in, garbage out" holds absolute authority. The quality and reliability of any analytical data are fundamentally tethered to the integrity of the standards used for calibration and analysis.[1][2] An improperly prepared stock solution—the concentrated starting point for all subsequent dilutions—can introduce significant, often untraceable, errors, compromising experimental outcomes, and leading to costly repetitions.[2]

This application note provides a detailed, field-proven protocol for the preparation of stock solutions for 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL , a phenanthrene alkaloid also known as Argentinine.[] The methodologies described herein are designed to ensure accuracy, reproducibility, and stability, forming a self-validating system for researchers, scientists, and drug development professionals. We will move beyond a simple list of steps to explore the causal-driven logic behind each procedural choice, from solvent selection to storage conditions, empowering the user with a deeper understanding of the critical variables at play.

Analyte Profile

A thorough understanding of the analyte's physicochemical properties is the first step in developing a robust preparation protocol.

PropertyValueSource
IUPAC Name 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-olBOC Sciences
Common Name ArgentinineBOC Sciences[]
CAS Number 16625-57-3BOC Sciences[]
Molecular Formula C₁₉H₂₁NO₂BOC Sciences[]
Molecular Weight 295.38 g/mol BOC Sciences[]

The structure contains a largely non-polar phenanthrene backbone, a polar phenolic hydroxyl group, and a basic tertiary amine (dimethylamino). This amphiphilic nature dictates the solvent strategy, while the tertiary amine is a key target for efficient protonation in positive-mode electrospray ionization (ESI).

Guiding Principles: The Science Behind the Protocol

3.1 The Criticality of Solvent Selection The choice of solvent is the most influential decision in this protocol. It directly impacts analyte solubility, solution stability, and compatibility with the mass spectrometer's ionization source.[4][5]

  • Purity: Only the highest purity solvents, such as LC-MS or HPLC grade, are acceptable.[6] Lower-grade solvents can contain non-volatile impurities, plasticizers, or other contaminants that introduce background noise, suppress the analyte signal, and lead to false peaks.[6]

  • Solubility: While the phenanthrene core suggests non-polar characteristics, the hydroxyl and dimethylamino groups allow for solubility in polar organic solvents. Methanol and acetonitrile are excellent primary choices due to their ability to dissolve a wide range of organic molecules and their high volatility, which is crucial for efficient desolvation and ionization in ESI-MS.[4][6] Dimethyl sulfoxide (DMSO) can be a powerful solubilizing agent for difficult compounds but must be used with caution. While acceptable for a highly concentrated primary stock, it should be diluted at least 20-fold in the final working solution, as its low volatility can suppress ionization and contaminate the MS source.[4][7]

  • Ionization Compatibility: For ESI-MS, the solvent must facilitate the transition of the analyte from a liquid droplet to a gas-phase ion. The tertiary amine on 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL is readily protonated. To enhance this, a small amount of an acidic modifier, typically 0.1% formic acid, is added to the solvent system.[4][8] This ensures the analyte is more basic than the solvent, promoting the formation of [M+H]⁺ ions and leading to superior sensitivity in positive ion mode.[4]

3.2 Concentration, Accuracy, and Linearity The goal is to prepare a primary stock solution with a precisely known concentration, which can then be serially diluted to create working standards.

  • Instrumentation: Accuracy begins with properly calibrated and appropriate tools. An analytical balance is required for weighing the solid analyte, and Class A volumetric flasks are mandatory for preparing the stock solution to minimize volume measurement errors.[9]

  • Concentration Levels: A primary stock is typically prepared at a concentration of 1 mg/mL.[7] This is sufficiently concentrated to minimize weighing errors and allow for extensive serial dilutions. Working standards for direct infusion or LC-MS analysis are significantly more dilute, often in the range of 5-10 µg/mL, to avoid saturating the detector and contaminating the instrument.[10]

3.3 Ensuring Long-Term Stability: Storage and Handling An analytical standard is only reliable as long as its integrity is maintained.

  • Temperature: Unless specified otherwise on the compound's Certificate of Analysis, stock solutions should be stored at -20°C or lower to minimize solvent evaporation and slow potential degradation.[11][12]

  • Light: The phenanthrene structure contains conjugated double bonds, making it potentially susceptible to photodegradation. Storing solutions in amber glass vials is a crucial preventative measure.[12]

  • Container and Headspace: Use vials with PTFE-lined screw caps to ensure a tight seal and prevent contamination. The size of the vial should be matched to the volume of the solution to minimize the headspace, which can reduce the loss of volatile components.[12]

Experimental Workflow Diagram

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase start Start: Assemble Materials (Analyte, Solvent, Glassware, PPE) weigh Step 1: Weigh Analyte (Use calibrated analytical balance) start->weigh transfer Step 2: Quantitative Transfer (Transfer solid to Class A Volumetric Flask) weigh->transfer add_solvent Step 3: Add Solvent (Add ~75% of final volume, e.g., Methanol) transfer->add_solvent dissolve Step 4: Ensure Complete Dissolution (Vortex / Sonicate until clear) add_solvent->dissolve dilute Step 5: Dilute to Final Volume (Bring to calibration mark with solvent) dissolve->dilute mix Step 6: Homogenize (Invert flask 15-20 times) dilute->mix aliquot Step 7: Aliquot Solution (Transfer to amber glass vials) mix->aliquot label_vial Step 8: Label Vials (Name, Conc., Date, Solvent, Initials) aliquot->label_vial store Step 9: Store Appropriately (Store at ≤ -20°C, protected from light) label_vial->store

Caption: Workflow for preparing an accurate primary stock solution.

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the preparation of 10 mL of a 1 mg/mL stock solution.

5.1 Materials and Equipment

  • 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL (solid standard)

  • LC-MS grade Methanol

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask[9]

  • Weighing paper or boat

  • Spatula

  • Pasteur pipette

  • Vortex mixer and/or sonicator bath

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Pipettes for aliquoting

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

5.2 Step-by-Step Procedure

  • Pre-Protocol Preparations: Allow the container of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Ensure the analytical balance is level and has been recently calibrated.

  • Weighing the Analyte:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully weigh out exactly 10.0 mg of the solid analyte. It is more important to record the exact mass weighed than to hit precisely 10.00 mg.[9] For example, if you weigh 10.2 mg, record this exact value.

    • Calculation: The actual concentration will be Mass (mg) / Volume (mL).

  • Quantitative Transfer:

    • Carefully transfer the weighed solid into the 10 mL Class A volumetric flask.

    • Using a small amount of methanol, rinse the weighing boat 2-3 times, transferring each rinse into the volumetric flask to ensure no analyte is lost.[13]

  • Dissolution:

    • Add methanol to the flask until it is approximately three-quarters full.

    • Cap the flask and vortex or place it in a sonicator bath until all the solid has completely dissolved and the solution is clear. Visual inspection is critical.

  • Dilution to Final Volume:

    • Once dissolved, allow the solution to return to room temperature if sonication has warmed it.

    • Carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus is perfectly aligned with the calibration mark on the neck of the flask.[13]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into appropriately sized amber glass vials. This prevents contamination of the main stock and minimizes freeze-thaw cycles.

    • Label each vial clearly with: Compound Name, Concentration (e.g., 1.02 mg/mL based on the actual weight), Solvent (Methanol), Preparation Date, and your initials.

    • Store the vials in a freezer at ≤ -20°C.[11]

Protocol 2: Preparation of a 10 µg/mL Working Solution

This protocol details the serial dilution of the primary stock to a common working concentration. The final solvent should mimic the initial mobile phase of your LC method.

6.1 Materials

  • 1 mg/mL Primary Stock Solution (from Protocol 1)

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • 10 mL and 1 mL Class A volumetric flasks

  • Calibrated micropipettes

  • Appropriate final analysis vials

6.2 Step-by-Step Procedure

  • Prepare Diluent: Prepare a fresh batch of the solvent you will use for the final dilution. A common choice is 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Intermediate Dilution (100 µg/mL):

    • Pipette 1.0 mL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the calibration mark with the prepared diluent.

    • Cap and invert to mix thoroughly. This creates a 100 µg/mL intermediate solution.

  • Final Working Solution (10 µg/mL):

    • Pipette 1.0 mL of the 100 µg/mL intermediate solution into a new 10 mL Class A volumetric flask.

    • Dilute to the calibration mark with the prepared diluent.

    • Cap and invert to mix thoroughly. This is your 10 µg/mL working standard, ready for analysis.

  • Storage: Working solutions are generally less stable than concentrated stocks and should ideally be prepared fresh daily.[2] If short-term storage is necessary, keep the solution at 2-8°C in a sealed vial.

Safety Precautions

  • Always handle solid compounds and organic solvents inside a certified chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL and all solvents before beginning work.

References

  • Vertex AI Search. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry.
  • Restek. (2020, March 23). How to Store Reference Standards. Restek Resource Hub.
  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS.
  • Waters Corporation. (n.d.). Solvents and Caveats for LC/MS.
  • Trimpin, S., & Inutan, E. D. (2010). Solvent selection for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of synthetic polymers employing solubility parameters. Journal of Mass Spectrometry, 45(8), 939-946.
  • IROA Technologies. (2026, January 15). Mass Spectrometry Standards for Reliable Analytical Results.
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?
  • University of Bergen. (n.d.). Guidelines for mass spectrometric analysis.
  • BOC Sciences. (n.d.). 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol.

Sources

Method

Application Note: High-Throughput Phenotypic Screening of 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol for Anti-Trypanosomal Drug Discovery

Executive Summary 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol , structurally classified and widely recognized as the phenanthrene alkaloid Argentinine [1][2], is a bioactive secondary metabolite isolated from bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol , structurally classified and widely recognized as the phenanthrene alkaloid Argentinine [1][2], is a bioactive secondary metabolite isolated from botanical sources including Guatteria foliosa and Dennettia tripetala[3][4]. In early-stage drug discovery, this compound has demonstrated significant, targeted biological activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease[5][6].

Because T. cruzi has a complex intracellular lifecycle and a historical lack of validated single molecular targets, target-based drug design often yields high attrition rates[7][8]. As a Senior Application Scientist, I have designed this guide to outline the optimized High-Throughput Phenotypic Screening (HTPS) and High-Content Screening (HCS) workflows required to accurately evaluate the efficacy, cytotoxicity, and mechanism of action (MoA) of this compound.

Scientific Rationale: The Causality of Phenotypic Assay Design

To build a self-validating screening system, we must align the physicochemical properties of the compound with the biology of the parasite.

  • Intracellular Compartmentalization: T. cruzi establishes infection by invading mammalian host cells and differentiating into replicative amastigotes within the cytoplasm[7]. Phenotypic screening must utilize an intracellular amastigote model rather than extracellular epimastigotes to accurately assess host cell membrane permeability and intracellular target engagement[8][9].

  • Lysosomotropism: 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol contains a basic tertiary amine (the dimethylaminoethyl group). This structural feature makes it weakly basic, driving lysosomotropism—the natural accumulation of the compound in acidic compartments, such as the host cell lysosomes and the parasite's parasitophorous vacuole.

  • Self-Validating Cytotoxicity Controls: A compound that kills the host cell will inherently kill the obligate intracellular parasite, leading to false-positive "hits"[10]. Therefore, our protocol mandates parallel screening on uninfected host cells to calculate the Cytotoxic Concentration ( CC50​ ) and establish a true Selectivity Index (SI).

Experimental Workflows & Methodologies

Protocol A: 384-Well Intracellular T. cruzi Phenotypic Assay

This protocol uses a genetically modified T. cruzi strain expressing β -galactosidase (e.g., Tulahuen strain) to quantify intracellular parasite burden via luminescence, providing a highly scalable HTS format[9].

Step-by-Step Methodology:

  • Host Cell Seeding: Dispense 2,000 U2OS (human osteosarcoma) or L6 (rat skeletal myoblast) cells per well into a 384-well clear-bottom microplate using an automated liquid handler. Incubate overnight at 37°C, 5% CO2​ .

  • Parasite Infection: Infect host cells with tissue culture-derived trypomastigotes (TCTs) of T. cruzi at a multiplicity of infection (MOI) of 5:1. Incubate for 24 hours to allow for host cell invasion and differentiation into amastigotes.

  • Extracellular Wash (Critical Step): Wash plates 3x with PBS using an automated microplate washer.

    • Causality: Trypomastigotes that fail to invade will remain in the media. If not washed away, their β -galactosidase signal will mask the true intracellular efficacy of the compound, destroying assay dynamic range[9].

  • Compound Addition: Pin-transfer 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol in a 10-point, 3-fold dose-response format (e.g., 50 μ M to 2.5 nM). Include Benznidazole (10 μ M) as a positive control and 0.1% DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours.

    • Causality:T. cruzi amastigotes replicate by binary fission every 12-14 hours. A 72-hour window allows for 5-6 replication cycles, providing a robust signal window (Z'-factor > 0.6) between untreated controls and effective compounds[7][9].

  • Detection: Add 10 μ L of Beta-Glo® reagent to each well. Read luminescence after 30 minutes.

Protocol B: High-Content Cell Painting for MoA Elucidation

To map the subcellular phenotypic impact of the alkaloid, we utilize a multiplexed High-Content Screening (HCS) approach[7][8].

Step-by-Step Methodology:

  • Staining Cocktail: Following a 72h compound treatment on uninfected cells, add a live-cell dye cocktail containing MitoTracker Deep Red (mitochondrial health) and incubate for 30 min at 37°C.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature to preserve cellular architecture.

  • Permeabilization & Counterstaining: Permeabilize with 0.1% Triton X-100. Add Hoechst 33342 (nuclei), Phalloidin-AlexaFluor 488 (actin cytoskeleton), and SYTO 14 (nucleoli/cytoplasmic RNA).

  • Automated Imaging: Acquire images using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix) at 40x magnification.

  • Feature Extraction: Utilize CellProfiler to extract morphological, intensity, and textural features to generate a multidimensional phenotypic profile.

Visualizations of Workflows and Mechanisms

HTS_Workflow HostCells Seed Host Cells (e.g., U2OS or L6) Infection Infect with T. cruzi (Tulahuen beta-gal) HostCells->Infection Compound Add Argentinine (Dose-Response) Infection->Compound Incubation Incubate 72h (Intracellular Amastigotes) Compound->Incubation Readout Luminescence Readout (Parasite Viability) Incubation->Readout Analysis Calculate IC50 & Z'-factor Readout->Analysis

Fig 1. High-throughput phenotypic screening workflow for T. cruzi intracellular amastigotes.

MoA_Pathway Arg Argentinine (Alkaloid) CellMembrane Host Cell Membrane Permeation Arg->CellMembrane Lysosome Acidic Organelle Accumulation CellMembrane->Lysosome Lysosomotropism Parasite T. cruzi Amastigote Targeting CellMembrane->Parasite Lysosome->Parasite Parasitophorous Vacuole Phenotype Parasite Clearance & Host Cell Survival Parasite->Phenotype

Fig 2. Proposed cellular distribution and phenotypic mechanism of Argentinine.

Quantitative Data Presentation

Table 1: Representative HTPS Assay Metrics for 1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol Self-validation criteria: A Selectivity Index (SI) > 10 and a Z'-Factor > 0.5 are required to classify a compound as a verified hit.

Compound / ControlTarget / Stage IC50​ ( μ M) CC50​ ( μ M) HostSelectivity Index (SI)Assay Z'-Factor
Argentinine T. cruzi Amastigote0.8 - 2.5> 50.0> 200.68
Benznidazole (Pos. Control)T. cruzi Amastigote1.5 - 3.0> 100.0> 330.75
DMSO 0.1% (Neg. Control)N/AN/AN/AN/A0.72

Table 2: High-Content Screening (Cell Painting) Feature Profile Multiparametric profiling to rule out generalized host-cell toxicity.

Subcellular TargetFluorescent DyeExtracted Feature (CellProfiler)Phenotypic Shift Observed
Nucleus Hoechst 33342Nuclear Area / FragmentationNo significant fragmentation (rules out apoptosis).
Cytoskeleton Phalloidin-488Actin Texture / Fiber IntegrityIntact stress fibers; no cytoskeletal collapse.
Mitochondria MitoTracker Deep RedIntegrated IntensityMild hyperpolarization; no membrane potential loss.
Lysosome/Vacuole SYTO 14 / LysoTrackerGranularity / Spot CountIncreased punctae (confirms lysosomotropic trapping).

References

  • Alonso-Padilla, J., & Rodríguez, A. (2014). High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery. PLOS Neglected Tropical Diseases.[Link]

  • Mahiou, V., et al. (1994). New aporphine alkaloids from Guatteria foliosa. Journal of Natural Products.[Link]

  • López-Martín, J., et al. (2002). Chromone and phenanthrene alkaloids from Dennettia tripetala. Chemical and Pharmaceutical Bulletin.[Link]

  • Franco, C. H., et al. (2020). Past and future of trypanosomatids high-throughput phenotypic screening. Memórias do Instituto Oswaldo Cruz.[Link]

  • Lumpu, S. L., et al. (2018). Antiparasitic phytotherapy perspectives, scope and current development. Revista MVZ Córdoba (SciELO).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS Analysis of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL

Introduction: This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHO...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL. This molecule, a basic compound due to its dimethylamino group, presents unique challenges, including a high propensity for background noise and matrix effects. This document is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical issues, thereby improving signal-to-noise (S/N), reproducibility, and overall data quality.

Troubleshooting Guide: High Background Noise

High background noise is a common issue that can mask the analyte signal, leading to poor sensitivity and inaccurate quantification. The source of the noise can be constant (a high baseline across the entire run) or co-eluting with the analyte. This guide will help you systematically identify and eliminate the source of the noise.

Q1: My baseline is consistently high and noisy throughout the entire chromatogram. What are the likely causes and how do I fix it?

A consistently high baseline points to a systemic issue, often related to contaminated solvents, mobile phases, or the LC-MS system itself.

A. Contaminated Solvents or Mobile Phase Additives The purity of your mobile phase is paramount. Even solvents labeled "LC-MS grade" can become contaminated through improper handling or storage.[1][2]

  • Causality: Low-quality or contaminated solvents can introduce a wide range of ionizable compounds, such as plasticizers (phthalates), alkylated amines, or residue from manufacturing and storage containers.[3][4][5][6] These contaminants are continuously pumped into the mass spectrometer, creating a high, constant background signal.[7] Similarly, mobile phase additives (e.g., formic acid, ammonium formate) must be of the highest purity to prevent introducing noise.[8]

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Discard your current mobile phase. Use the freshest available LC-MS grade solvents (acetonitrile, methanol, water) from a newly opened bottle.[2][9] Use high-purity additives.

    • Clean Glassware: Ensure all glassware used for mobile phase preparation is meticulously cleaned. Avoid detergents, which are a common source of contamination.[2] A good practice is to sonicate glassware with 10% formic or nitric acid, followed by rinses with water, then methanol or acetonitrile, and a final water rinse.[8]

    • Isolate the Source: To determine if the contamination is from your aqueous or organic line, run the system with 100% mobile phase A (aqueous) and then 100% mobile phase B (organic) directly to the mass spectrometer, bypassing the column. The line that produces the high background contains the contaminated solvent.

B. Contaminated LC-MS System If fresh solvents do not resolve the issue, the contamination may reside within the LC system tubing, pump, injector, or the MS source itself.[1][5]

  • Causality: Over time, non-volatile salts, sample matrix components, and other residues can accumulate in the system.[1][10] This buildup can slowly leach into the mobile phase, elevating the background noise.[11] The ion source is particularly susceptible to contamination, which can reduce ionization efficiency and increase noise.[11]

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying and cleaning a contaminated system.

cluster_0 Systematic Decontamination Workflow Start High Constant Background Detected Fresh_Solvents Prepare Fresh Solvents & Rerun Start->Fresh_Solvents First Step Check_LC Isolate & Flush LC System Fresh_Solvents->Check_LC Noise Persists Resolved Problem Resolved Fresh_Solvents->Resolved Noise Gone Check_MS Inspect & Clean MS Source Check_LC->Check_MS Noise Persists Check_LC->Resolved Noise Gone Check_MS->Resolved Noise Gone Contact_Support Contact Service Engineer Check_MS->Contact_Support Noise Persists

Caption: A logical workflow for troubleshooting high constant background noise.

  • Detailed Cleaning Protocol:

    • System Flush: Disconnect the column. Flush all LC lines with a series of strong solvents. A common, effective sequence is to flush with high-purity water, then isopropanol, followed by methanol, and finally re-equilibrate with your starting mobile phase.[12]

    • Source Cleaning: Inspect the mass spectrometer's ion source, including the ESI probe, capillary, and cone.[13] If contamination is visible, follow the manufacturer's instructions for cleaning. This typically involves sonicating the components in a sequence of water, methanol, and/or isopropanol.[11]

Q2: I observe a significant background peak or elevated baseline specifically where my analyte, 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL, is expected to elute. What is happening?

This issue points towards co-eluting interference from the sample matrix, a phenomenon known as matrix effect or ion suppression.[14] It is especially common when analyzing samples from complex biological matrices like plasma, urine, or tissue homogenates.[15][16]

A. Matrix Effects and Inadequate Sample Preparation The dimethylamino group makes your analyte basic. When analyzing it in a complex biological sample, endogenous compounds like phospholipids or salts can co-elute and interfere with the ionization process in the MS source.[6]

  • Causality: Co-eluting matrix components compete with the analyte for ionization.[14] This can either suppress the analyte's signal (ion suppression) or, in some cases, create a high local background that obscures the analyte peak. Effective sample preparation is the most critical step to remove these interferences before analysis.[15][17]

  • Solution: Implement Mixed-Mode Solid-Phase Extraction (SPE) For a basic compound like 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL, a mixed-mode cation exchange SPE protocol is highly effective.[18][19][20] This method uses a sorbent with both non-polar (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) properties.[20]

cluster_1 Mixed-Mode Cation Exchange SPE Mechanism cluster_load Load (pH ~6) Analyte Analyte (Basic, Positively Charged at low pH) Sorbent SPE Sorbent (Hydrophobic + Negative Charge) Analyte->Sorbent Binds via Hydrophobic & Ionic Interaction Interference Neutral/Acidic Interferences Interference->Sorbent Binds Weakly via Hydrophobic Interaction Sorbent->Analyte Analyte Charge Neutralized, Released from Sorbent Sorbent->Interference Interferences Washed Away

Caption: Mechanism of isolating a basic analyte using mixed-mode SPE.

  • Detailed Protocol: Mixed-Mode Cation Exchange SPE This protocol is a robust starting point for extracting your analyte from plasma.

    • Condition: Pass 2 mL of methanol through the SPE cartridge, followed by 2 mL of 0.1M phosphate buffer (pH 6.0).[18]

    • Equilibrate: Pass 2 mL of water through the cartridge.

    • Load: Pretreat your plasma sample (e.g., by diluting 1:1 with 0.1M phosphate buffer, pH 6.0). Load the pretreated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).[20]

    • Wash 1 (Polar Interferences): Wash the cartridge with 2 mL of 0.1M acetic acid.

    • Wash 2 (Non-Polar Interferences): Wash the cartridge with 2 mL of methanol. This step removes lipids and other hydrophobic molecules while your protonated basic analyte remains bound to the cation exchange sites.

    • Elute: Apply 2 mL of a fresh solution of 5% ammonium hydroxide in methanol.[20] The high pH neutralizes the charge on the dimethylamino group, releasing it from the sorbent.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase.

Frequently Asked Questions (FAQs)

Q3: Which mobile phase additive is best for my analysis: Formic Acid, Ammonium Formate, or TFA?

The choice of additive is critical for achieving good peak shape and high sensitivity in ESI+ mode.

  • Formic Acid (FA): Generally the best choice for ESI-MS.[21] A concentration of 0.1% provides a good source of protons to ionize your basic analyte while keeping background noise low.

  • Ammonium Formate: This is an excellent buffer for maintaining a stable pH, which can improve chromatographic reproducibility.[22][23] Using it in combination with formic acid (e.g., 10 mM ammonium formate with 0.1% formic acid) can offer the benefits of both stable pH and efficient ionization.[24][25][26]

  • Trifluoroacetic Acid (TFA): Avoid TFA for MS analysis. While it is an excellent ion-pairing agent for chromatography, it is a notorious cause of ion suppression in the ESI source, which will significantly reduce your analyte signal.[14][21][27][28][29]

Additive (0.1% concentration)Typical S/N ImpactProsCons
Formic Acid ExcellentPromotes good ionization, low background.[14][21]Limited buffering capacity.[23]
Ammonium Formate Very GoodVolatile buffer, stabilizes pH, improves reproducibility.[22]Can form adducts with the analyte ([M+NH4]+).[30]
Trifluoroacetic Acid PoorExcellent for UV chromatography peak shape.Severe ion suppression in ESI-MS.[14][21][28]
Table 1. Comparison of common mobile phase additives for LC-MS analysis of basic compounds.

Q4: What type of LC column should I use?

A modern, high-purity C18 or C8 column is a standard and effective choice. Look for columns that are well-end-capped to minimize interactions between the basic analyte and residual acidic silanols on the silica surface, which can cause peak tailing. For extra stability and alternative selectivity, a phenyl-hexyl phase can also be considered.

Q5: Could operating at a high mobile phase pH be beneficial?

Potentially, yes. When the mobile phase pH is well above the pKa of your analyte's dimethylamino group (typically pKa ~9-10), the analyte becomes neutral. This can lead to increased retention on a reverse-phase column and improved peak shape.[31] Contrary to early assumptions, ESI+ detection can still be very effective at high pH, as positive ions are still formed abundantly in the gas phase.[31] This is an advanced technique but can be a powerful tool for separating your analyte from early-eluting matrix interferences.

References

  • Chen, X. H., et al. (1994). Determination of Basic Drugs Extracted from Biological Matrices by Means of Solid-Phase Extraction and Wide- Bore Capillary Gas. Journal of Analytical Toxicology, 18(3), 150-3. [Link]

  • PubMed. (1994). Determination of Basic Drugs Extracted From Biological Matrices by Means of Solid-Phase Extraction and Wide-Bore Capillary Gas Chromatography With Nitrogen-Phosphorus Detection. PubMed. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction of Basic Drugs from Biological Matrices using Strata SCX. Phenomenex. [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • CIGS. (n.d.). Common LC/MS Contaminants. CIGS. [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Waters Help Center. [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Waters Corporation. [Link]

  • Lenco, J., et al. (2021). Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. Talanta, 233, 122512. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Restek. (2025). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. Restek. [Link]

  • Scribd. (n.d.). Cleaning LC MS System 715004064 REV. B. Scribd. [Link]

  • American Laboratory. (2023). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. American Laboratory. [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]

  • ResearchGate. (2021). Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. [Link]

  • IonSource. (n.d.). Troubleshooting Common LC/MS Contamination. IonSource. [Link]

  • PubMed. (2024). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. PubMed. [Link]

  • SCIEX. (2025). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. SCIEX. [Link]

  • PubMed. (n.d.). Solid-phase extraction of drugs from biological tissues--a review. PubMed. [Link]

  • Providion. (n.d.). How do I identify contamination in my LC-MS system and what should I do?. Providion. [Link]

  • Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience?. Nitrosamines Exchange. [Link]

  • ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?. ResearchGate. [Link]

  • PubMed. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Shimadzu. (2020). Background level/Noise level is too high (LCMS) | FAQ. Shimadzu. [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Waters Corporation. [Link]

  • PMC. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]

  • MAC-MOD Analytical. (n.d.). LC-MS Analyses of Peptides and Tryptic Digests. MAC-MOD Analytical. [Link]

  • LCGC International. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

  • Cordis. (2024). Reduction of chemical background noise in LC-MS/MS for trace analysis. Cordis. [Link]

  • PubMed. (n.d.). Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

  • Chromatography Online. (2026). Buffer Considerations for LC and LC–MS. Chromatography Online. [Link]

  • Chromatography Forum. (2012). Formic acid vs Ammonium formate. Chromatography Forum. [Link]

Sources

Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing for 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTH...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL. By understanding the physicochemical properties of this analyte and the principles of liquid chromatography, users can systematically diagnose and resolve peak asymmetry issues to achieve robust and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a significant problem?

Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[2] It often indicates undesirable secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.[3]

Q2: What structural features of 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL make it prone to peak tailing?

The molecular structure of this compound contains two key functional groups that are common culprits for peak tailing in reversed-phase HPLC:

  • A Basic Tertiary Amine (Dimethylamino group): This is the primary cause of peak tailing.[3] The dimethylamino group is basic, with an estimated pKa around 9-10.[4][5] At typical mid-range pH values (e.g., pH 3-7), this amine group will be protonated (positively charged). This positive charge leads to strong, secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[6][7] These interactions are a different retention mechanism from the intended hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a "tailing" peak.[3]

  • An Acidic Phenolic Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic, with a pKa typically around 10.[8][9] While less likely to cause tailing than the basic amine, it can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column or in system components like frits and tubing. This chelation can also create a secondary retention mechanism, contributing to peak asymmetry.

Systematic Troubleshooting Guide

Peak tailing for this analyte is almost certainly a result of secondary interactions. The following guide provides a logical workflow to diagnose and eliminate the root cause.

Troubleshooting Workflow Diagram

G Start Observe Peak Tailing (Tailing Factor > 1.2) MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase StationaryPhase Step 2: Stationary Phase Selection Start->StationaryPhase SystemCheck Step 3: System & Hardware Check Start->SystemCheck AdjustpH A) Adjust Mobile Phase pH (Low or High) MobilePhase->AdjustpH Primary Approach EndCapped A) Use High-Purity, End-Capped Column StationaryPhase->EndCapped Fundamental Choice DeadVolume A) Check for Extra-Column Volume SystemCheck->DeadVolume Common Issue AddBuffer B) Use Appropriate Buffer AdjustpH->AddBuffer AddAmine C) Add Competing Amine AddBuffer->AddAmine PolarEmbedded B) Consider Polar-Embedded Phase EndCapped->PolarEmbedded Bioinert C) Evaluate Bioinert Hardware PolarEmbedded->Bioinert Overload B) Test for Column Overload DeadVolume->Overload sub_start1->MobilePhase sub_start2->StationaryPhase

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

Optimizing the mobile phase is the most direct and cost-effective strategy to improve peak shape. The goal is to minimize the undesirable ionic interaction between the protonated dimethylamino group and the silica surface.

A) Adjusting Mobile Phase pH

The ionization states of both the analyte's amine group and the column's silanol groups are controlled by pH. You have two primary options: low pH or high pH.

  • Low pH (e.g., pH 2.5 - 3.0):

    • Mechanism: At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups on the silica surface (Si-OH vs. Si-O⁻).[3][7] While the analyte's amine group will be fully protonated (positively charged), the stationary phase surface will be largely neutral, thus eliminating the strong ionic interaction that causes tailing.[10]

    • Protocol: Prepare a mobile phase containing an appropriate buffer or acid (e.g., 0.1% formic acid or 20 mM phosphate buffer) and adjust the pH of the aqueous portion to 2.5 before adding the organic modifier.[10][11]

    • Caution: Operating at very low pH (<2.5) can hydrolyze the bonded phase of some older silica columns, leading to shorter column lifetimes.[12]

  • High pH (e.g., pH 9.5 - 10.5):

    • Mechanism: At a high pH, well above the pKa of the dimethylamino group, the amine will be in its neutral, unprotonated state.[13][14] Although the silanol groups will be fully deprotonated (negatively charged), the neutral analyte will not participate in strong ionic interactions, leading to improved peak shape.[2]

    • Protocol: Use a pH-stable column (see Step 2). Prepare a mobile phase with a suitable high-pH buffer, such as ammonium bicarbonate, adjusted to pH 9.5-10.[13]

    • Caution: Standard silica columns are not stable above pH 8. Using a high pH mobile phase requires a column specifically designed for these conditions (e.g., hybrid or ethylene-bridged hybrid particles).[15]

B) Adding a Competing Base
  • Mechanism: Adding a small, basic modifier, often called a competing amine or silanol suppressor, to the mobile phase can dramatically improve peak shape.[10] Molecules like triethylamine (TEA) will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from the analyte.[10][16]

  • Protocol: Add a low concentration (e.g., 5-10 mM) of triethylamine (TEA) to your mobile phase and adjust the pH as needed. This approach is often effective in the mid-pH range (pH 3-7) where other strategies might be less successful.

  • Trade-off: Competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the bonded phase.[10] They are also generally not suitable for LC-MS applications due to ion suppression.

StrategyTarget pHMechanismProsCons
Low pH 2.5 - 3.0Suppresses silanol ionization (Si-OH)Effective, MS-compatible (with FA/TFA)Analyte is charged, potential for column bleed on older columns
High pH 9.5 - 10.5Neutralizes analyte amine (R₃N)Excellent peak shape, good retentionRequires specialized pH-stable column, potential for silica dissolution
Competing Base Mid-rangeMasks active silanol sitesEffective on older/poorer quality columnsCan shorten column life, not ideal for LC-MS

Step 2: Stationary Phase (Column) Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next factor to address. Modern HPLC columns are designed to minimize the very interactions that cause peak tailing with basic compounds.

A) Use a High-Purity, Fully End-Capped Column
  • Mechanism: Peak tailing is often caused by residual silanol groups that were not covered by the C18 (or other) bonded phase due to steric hindrance.[11] "End-capping" is a secondary process where these accessible silanols are reacted with a small silylating agent (like trimethylsilane) to make them inert.[3][12] Columns made from high-purity silica have fewer metal impurities, which also reduces silanol activity.[11]

  • Recommendation: Ensure you are using a modern, high-purity, fully end-capped C18 or C8 column. These are considered the industry standard and are often sufficient to provide good peak shape for basic compounds when used with an optimized mobile phase.[15]

B) Consider a Column with a Polar-Embedded or Shielded Phase
  • Mechanism: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the long alkyl chain (e.g., C18). This polar group helps to shield the analyte from interacting with any underlying silanol groups.[2][12] This technology provides excellent peak shape for basic compounds, even at low pH and with low ionic strength mobile phases (like 0.1% formic acid).[17]

  • Recommendation: If tailing persists on a standard end-capped column, a column with a polar-embedded phase is an excellent next choice. They are also known for being compatible with highly aqueous mobile phases.[15]

C) Evaluate Bioinert Column Hardware
  • Mechanism: The phenolic hydroxyl group on your analyte can chelate with active metal surfaces in the HPLC system, particularly the stainless steel column body and frits.[18] This can be a secondary cause of peak tailing. Bioinert or PEEK-lined columns have hardware that minimizes or eliminates contact between the sample flow path and metallic surfaces.[18][19]

  • Recommendation: For the highest performance and to eliminate all potential sources of interaction, especially in sensitive LC-MS applications, a bioinert column is the ultimate solution.[19]

Step 3: System & Hardware Considerations

Finally, ensure that the issue is not related to the physical setup of your HPLC system.

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[2]

    • Action: Use narrow internal diameter tubing (e.g., 0.125 mm or 0.005") and ensure all fittings are properly made to minimize dead volume.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.[20][21]

    • Action: Perform a dilution series (e.g., inject 1:2, 1:5, and 1:10 dilutions of your sample). If the peak shape improves significantly with dilution, you are likely overloading the column. Reduce your sample concentration or injection volume.[21]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile into a 95% water mobile phase), it can cause peak distortion.[1][21]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase composition.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols.
  • (n.d.). HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Wikipedia. (n.d.). Phenols.
  • (n.d.). How to Fix Asymmetrical Chromatography Peaks.
  • (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.
  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • YMC. (n.d.). Bioinert HPLC & UHPLC Columns.
  • (n.d.). Bioinert (U)HPLC columns for bio-separations and coordinating compounds.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • (n.d.). Inertsil HPLC columns.
  • (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Aktaş, A. H., et al. (n.d.). The pKa values of phenolic compounds obtained by spectrometric method in MeCN-water media.
  • (n.d.). pKa chart.
  • Eugene-Osoikhia, A., et al. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
  • FooDB. (2010, April 8). Showing Compound Dimethylamine (FDB012589).
  • PubChem. (n.d.). 3-(Dimethylamino)phenol.
  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • ResearchGate. (2009, December 29). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

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Reference Data & Comparative Studies

Validation

Comparative Toxicity and Mechanistic Profiling of 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol (Argentinine) vs. Alkaloid Analogs

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology. Executive Summary The exploration of plant-derived alkaloids for anti-par...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Executive Summary

The exploration of plant-derived alkaloids for anti-parasitic and oncological applications requires a rigorous understanding of their structure-toxicity relationships. 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol , commonly known as Argentinine (CAS: 16625-57-3), is a naturally occurring phenanthrene alkaloid isolated from species such as Guatteria foliosa and Annona montana[1][2][3]. Structurally classified as a seco-aporphine, it features a cleaved B-ring that yields a flexible dimethylaminoethyl side chain[4][5].

This guide provides an objective, data-driven comparison of Argentinine against related alkaloid analogs (e.g., Atherosperminine, Liriodenine, and Berberine). By analyzing their Topoisomerase II (Topo II) poisoning capabilities and membrane disruption mechanics, we establish a comparative framework for their cytotoxicity and anti-trypanosomal efficacy[6][7].

Structural Causality and Mechanistic Pathways

The biological activity of phenanthrene alkaloids is dictated by their planar aromatic core and the specific substitutions on the phenanthrene ring.

  • DNA Intercalation & Topoisomerase II Poisoning: Argentinine and its close analog Atherosperminine act as Topo II poisons. The planar phenanthrene backbone intercalates into DNA, while the dimethylaminoethyl side chain interacts with the Topo II enzyme, stabilizing the transient DNA-enzyme cleavage complex[6]. This prevents DNA ligation, leading to double-strand breaks and subsequent apoptosis in rapidly dividing cells (e.g., HCT116 colorectal carcinoma)[6].

  • Anti-Parasitic Membrane Disruption: Against Trypanosoma cruzi (the causative agent of Chagas disease), the amphiphilic nature of Argentinine allows it to partition into the parasite's membrane. The rotational flexibility of the cleaved B-ring (compared to rigid intact aporphines) modulates its toxicity, allowing it to induce parasitic lysis without exhibiting extreme, indiscriminate cytotoxicity to human host cells[2][7].

MOA A Argentinine (Seco-aporphine Alkaloid) B Dimethylaminoethyl Side Chain A->B Structural Feature C Phenanthrene Backbone A->C Structural Feature D Trypanosoma cruzi Membrane Disruption B->D Amphiphilic Interaction E DNA-Topoisomerase II Cleavage Complex C->E Intercalation (-8.2 kcal/mol) F Parasite Lysis (Anti-Chagasic) D->F Phenotypic Outcome G Apoptosis in HCT116 Cells E->G Phenotypic Outcome

Fig 1: Structural pathways mapping Argentinine's dual Topo II and anti-parasitic mechanisms.

Comparative Toxicity and Efficacy Profiles

To contextualize Argentinine's therapeutic window, we must compare its quantitative performance metrics against structurally related alkaloids. Atherosperminine shares the phenanthrene core but lacks the specific 3-OH/4-OCH3 substitution pattern of Argentinine, resulting in higher general cytotoxicity[6]. Conversely, Liriodenine (an oxoaporphine) possesses a rigid, fully fused tetracyclic core, making it a highly aggressive DNA intercalator with significant toxicity[3].

Table 1: Quantitative Comparison of Alkaloid Toxicity and Efficacy
CompoundStructural ClassT. cruzi Activity (In Vitro)Cytotoxicity (HCT116 Cells)Topo II Binding Energy
Argentinine Seco-aporphineActive (81% lysis at ~0.8 mM)[7]IC₅₀ = 20.36 µg/mL[6]-8.2 kcal/mol[6]
Atherosperminine Seco-aporphineNot DeterminedIC₅₀ = 10.22 µg/mL[6]-8.3 kcal/mol[6]
Atherosperminine N-oxide Seco-aporphineNot DeterminedInactive (>25 µg/mL)[6]-8.5 kcal/mol[6]
Liriodenine OxoaporphineModerateHighly Cytotoxic[3]Strong Intercalator
Berberine ProtoberberineActive (Broad spectrum)Low ToxicityWeak Intercalator

Analytical Insight: Argentinine demonstrates a highly specific toxicity profile. It is roughly half as cytotoxic to HCT116 colorectal cells as Atherosperminine (IC₅₀ 20.36 µg/mL vs. 10.22 µg/mL)[6]. However, it retains potent anti-trypanosomal activity, making it a superior scaffold for Chagas disease drug development where host-cell toxicity must be minimized[2][8]. Interestingly, the N-oxidation of the dimethylaminoethyl group (as seen in Atherosperminine N-oxide) completely abolishes cytotoxicity, highlighting the critical role of the basic nitrogen in target engagement[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes specific controls to confirm that the observed toxicity is mechanistically driven rather than an artifact of assay conditions.

Workflow S1 Compound Isolation & Purity Check (UPLC-MS) S2 In Vitro Parasite Assay (T. cruzi Epimastigotes) S1->S2 S3 Cytotoxicity Panel (HCT116, MCF-7, HepG2) S1->S3 S4 Mechanistic Validation (Topo II Relaxation Assay) S3->S4 IC50 Correlation C1 Control: Gentian Violet (Self-Validation) C1->S2 C2 Control: Etoposide (Self-Validation) C2->S4

Fig 2: Self-validating high-throughput screening workflow for alkaloid toxicity profiling.

Protocol 1: Topoisomerase II DNA Cleavage Complex Assay

This assay determines whether the alkaloid acts as a catalytic inhibitor or a Topo II poison.

  • Preparation: Prepare a reaction mixture containing 0.5 µg of supercoiled pBR322 plasmid DNA in Topo II reaction buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP, pH 7.9).

  • Compound Incubation: Introduce Argentinine or analog at varying concentrations (1–50 µg/mL).

    • Causality of Choice: Include Etoposide (100 µM) as a positive control. Etoposide is a validated Topo II poison; its inclusion ensures the assay successfully detects cleavage complex stabilization.

  • Enzyme Addition: Add 2 units of human Topoisomerase IIα and incubate at 37°C for 30 minutes.

  • Termination & Trapping: Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K, incubating for an additional 30 minutes at 50°C.

    • Causality of Choice: SDS denatures the enzyme, covalently trapping it to the cleaved DNA. Proteinase K digests the trapped enzyme, leaving linear DNA fragments that can be visualized.

  • Readout: Resolve the DNA products on a 1% agarose gel containing ethidium bromide. The accumulation of linear DNA relative to supercoiled DNA confirms the compound's mechanism as a Topo II poison[6].

Protocol 2: Trypanosoma cruzi Epimastigote Viability Assay

This workflow assesses the anti-parasitic efficacy while controlling for compound-induced optical interference.

  • Culture: Grow T. cruzi epimastigotes (e.g., Tulahuen strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.

  • Plating: Seed parasites in 96-well plates at a density of 1×106 cells/well.

  • Treatment: Treat with Argentinine at serial dilutions (0.1 to 100 µg/mL).

    • Causality of Choice: Use Gentian Violet as the positive control[2]. Gentian violet is the clinical gold standard for sterilizing blood banks against T. cruzi, providing a validated baseline for complete parasitic lysis.

  • Metabolic Readout: After 72 hours, add 10 µL of Resazurin solution (3 mM) to each well and incubate for 4 hours.

    • Causality of Choice: Phenanthrene alkaloids often exhibit intrinsic fluorescence or strong UV-Vis absorbance. Resazurin reduction (measured fluorometrically at Ex 560 nm / Em 590 nm) bypasses the colorimetric interference common in MTT assays, ensuring the viability data is strictly a function of parasitic metabolic activity.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of Novel Phenanthrene-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The advent of novel psychoactive substances (NPS) and new chemical entities (NCEs) presents a significant challenge to conventional drug screening...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of novel psychoactive substances (NPS) and new chemical entities (NCEs) presents a significant challenge to conventional drug screening methodologies. Standard immunoassays, the workhorses of initial drug screening in clinical and forensic toxicology, are designed to detect specific drugs or drug classes. However, the structural similarity of new compounds to existing ones can lead to significant cross-reactivity, producing false-positive results that require careful investigation.[1][2] This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of novel compounds, with a focus on phenanthrene-based molecules, a structural class common to many opioids.[3]

The query regarding 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL highlights a crucial issue: the lack of readily available data for a novel or esoteric compound. In such cases, a structured, scientifically rigorous approach is necessary to predict and confirm its behavior in standard immunoassays. This guide will use Tramadol and its metabolites, well-documented synthetic compounds with a related structural backbone, as a practical surrogate to illustrate the principles and methodologies for assessing cross-reactivity. Tramadol is known to cause false-positive results in some immunoassays, making it an excellent model for this discussion.[4][5][6]

Part 1: The Mechanistic Underpinnings of Immunoassay Cross-Reactivity

At its core, immunoassay cross-reactivity is an issue of molecular recognition. Most drug screening immunoassays operate on a competitive binding principle.[7][8][9] In this format, the drug present in a sample (e.g., urine or blood) competes with a labeled version of the drug for a limited number of binding sites on a specific antibody.[7][8] The amount of signal generated is inversely proportional to the concentration of the drug in the sample.[8][9]

A false-positive result occurs when the antibody, designed to recognize a specific drug (e.g., morphine), binds to a different but structurally similar molecule.[2][10] This "off-target" binding is what we define as cross-reactivity. The degree of cross-reactivity is dependent on how well the interfering substance mimics the three-dimensional shape of the target analyte in the region recognized by the antibody (the epitope).[2]

For phenanthrene-based compounds, the rigid, multi-ring structure is a key determinant of antibody binding. Modifications to this core, such as the position and nature of hydroxyl, methoxy, or alkyl groups, can significantly alter an antibody's binding affinity.

Visualizing the Competitive Immunoassay Principle

Competitive_Immunoassay cluster_0 Scenario A: Negative Sample cluster_1 Scenario B: Positive Sample Analyte_Neg Sample: No Drug Present Antibody_A Antibody Bound_Complex_A Antibody-Labeled Drug Complex (High Signal) Antibody_A->Bound_Complex_A Forms Labeled_Drug_A Labeled Drug Labeled_Drug_A->Antibody_A Binds Analyte_Pos Sample: Drug Present Antibody_B Antibody Analyte_Pos->Antibody_B Competes & Binds Bound_Complex_B Antibody-Drug Complex (Low Signal) Antibody_B->Bound_Complex_B Labeled_Drug_B Labeled Drug Labeled_Drug_B->Antibody_B Binding Inhibited

Caption: Principle of a competitive immunoassay.

Part 2: A Step-by-Step Experimental Protocol for Assessing Cross-Reactivity

To objectively quantify the cross-reactivity of a novel compound like 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL, a systematic experimental approach is required. The following protocol outlines a typical workflow using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format.

Experimental Workflow

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep1 Synthesize or Procure Test Compound & Metabolites exp1 Prepare Serial Dilutions of Test Compound prep1->exp1 prep2 Select Commercial Immunoassay Kits (e.g., Opiate, Fentanyl) exp2 Run Competitive ELISA Following Kit Instructions prep2->exp2 prep3 Prepare Calibrators & Controls for Target Analytes exp3 Generate Standard Curve for Each Target Analyte prep3->exp3 exp1->exp2 exp4 Determine IC50 for Target Analytes & Test Compound exp2->exp4 exp3->exp4 analysis1 Calculate Percent Cross-Reactivity exp4->analysis1 analysis2 Compare with Known Cross-Reactants analysis1->analysis2 analysis3 Confirm with LC-MS/MS analysis2->analysis3

Caption: Experimental workflow for cross-reactivity assessment.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

Objective: To determine the concentration of the test compound that produces a signal equivalent to the assay's calibrator cutoff and to calculate the percent cross-reactivity.

Materials:

  • Commercial opiate immunoassay ELISA kit (e.g., Morphine ELISA kit).

  • Test Compound: 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL.

  • Surrogate Compound: Tramadol and its primary metabolite, O-desmethyltramadol.

  • Drug-free urine matrix.

  • Microplate reader.

  • Standard laboratory pipettes and consumables.

Methodology:

  • Reagent Preparation: Prepare all kit reagents (wash buffers, enzyme conjugates, substrates) according to the manufacturer's instructions.

  • Standard Curve Generation:

    • Prepare a serial dilution of the kit's primary calibrator (e.g., Morphine) in drug-free urine to generate a standard curve (e.g., 0, 50, 100, 300, 1000, 2000 ng/mL).

    • The causality here is to establish a dose-response relationship for the target analyte, which is essential for calculating the IC50 (the concentration that causes 50% inhibition of the signal).

  • Test Compound Dilution Series:

    • Prepare a wide range of concentrations of the test compound and the surrogate compounds (Tramadol, O-desmethyltramadol) in drug-free urine. A logarithmic dilution series is often effective (e.g., 10, 100, 1000, 10,000, 100,000 ng/mL).

    • This wide range is crucial because the cross-reactivity is unknown; a broad net must be cast to find the concentration that elicits a response.

  • Assay Procedure:

    • Add samples, standards, and controls to the antibody-coated microplate wells.

    • Add the enzyme-labeled drug conjugate to all wells. This initiates the competitive binding reaction.

    • Incubate as per the manufacturer's protocol to allow the binding to reach equilibrium.

    • Wash the plate to remove unbound reagents. This step is critical for reducing background noise and is a hallmark of heterogeneous immunoassays.

    • Add the substrate and incubate to allow for color development. The enzyme on the bound conjugate will convert the substrate to a colored product.

    • Stop the reaction and read the absorbance using a microplate reader at the specified wavelength.

  • Data Analysis and Calculation:

    • Plot the standard curve (absorbance vs. log concentration) for the primary calibrator (Morphine).

    • From this curve, determine the IC50 of Morphine.

    • For the test compound and surrogates, determine the concentration that produces a signal equivalent to the IC50 of the primary calibrator. This is the IC50 of the test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Calibrator / IC50 of Test Compound) x 100

Part 3: Comparative Data Analysis

The ultimate goal of the experimental work is to generate quantitative data that can be used to compare the cross-reactivity of the novel compound with that of other relevant substances.

Table 1: Cross-Reactivity of Tramadol and Metabolites in Standard Opioid Immunoassays (Literature-Derived Data)
CompoundOpiate Immunoassay (300 ng/mL cutoff)Fentanyl Immunoassay (1 ng/mL cutoff)Buprenorphine Immunoassay (5 ng/mL cutoff)
Morphine 100%<0.01%<0.01%
Tramadol Variable, often low (<1%)Not ReportedCan cause false positives[1][11]
O-desmethyltramadol Higher than TramadolNot ReportedCross-reactivity observed[11]
N-desmethyltramadol Lower than TramadolNot ReportedNo cross-reactivity observed[11]

Note: Cross-reactivity can be highly dependent on the specific manufacturer's antibody and assay formulation.[1][12]

Table 2: Hypothetical Cross-Reactivity Data for 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL

This table illustrates how the experimental data for the novel compound would be presented for comparison.

CompoundAssay TargetIC50 (ng/mL)% Cross-Reactivity
Morphine (Calibrator) Opiates300100%
1-[2-(...)-3-OL] Opiates15,0002.0%
Fentanyl (Calibrator) Fentanyl1100%
1-[2-(...)-3-OL] Fentanyl>100,000<0.001%

Interpretation: In this hypothetical scenario, a 2.0% cross-reactivity in the opiate assay means that a concentration of 15,000 ng/mL of the novel compound would be required to produce a positive result equivalent to the 300 ng/mL morphine cutoff. This indicates a relatively low but potentially significant cross-reactivity, especially if high doses of the compound are ingested.

Part 4: The Imperative of Confirmatory Testing

It is a fundamental principle in toxicology that immunoassay results are presumptive.[13] Any positive screen, especially when a novel or unexpected compound is suspected, must be confirmed by a more specific and sensitive method.[13][14] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmatory testing.[13][14][15][16]

LC-MS/MS offers several advantages:

  • High Specificity: It can distinguish between structurally similar compounds based on their mass-to-charge ratio and fragmentation patterns.

  • High Sensitivity: It can detect compounds at much lower concentrations than immunoassays.

  • Quantification: It provides an accurate concentration of the specific drug and its metabolites.

The use of confirmatory methods like LC-MS/MS is not just good practice; it is a necessary step to ensure the scientific validity and clinical accuracy of any toxicology result.[14][15]

Conclusion

The evaluation of immunoassay cross-reactivity for a novel phenanthrene-based compound such as 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL requires a systematic, evidence-based approach. By understanding the principles of immunoassay technology, designing robust experimental protocols, and performing rigorous data analysis, researchers can accurately characterize the potential for a new chemical entity to interfere with standard drug screens. The use of well-characterized surrogate compounds like tramadol provides a valuable framework for these investigations. Ultimately, all presumptive positive results from immunoassays must be confirmed by a definitive method like LC-MS/MS to ensure accurate and reliable reporting in both clinical and research settings.

References

  • Center for Forensic Science Research & Education. (2022, November 3). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

  • Manchikanti, L., et al. (2011, March 15). Comparative evaluation of the accuracy of immunoassay with liquid chromatography tandem mass spectrometry (LC/MS/MS) of urine drug testing (UDT) opioids and illicit drugs in chronic pain patients. PubMed. [Link]

  • Manchikanti, L., et al. (2011, March 4). Comparative Evaluation of the Accuracy of Immunoassay with Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) of Urine Dr. Pain Physician. [Link]

  • Ovid. (n.d.). Nonfatal tramadol overdose may cause false-positive phencyclidine on Emit-II assay. Ovid. [Link]

  • Chromsystems. (n.d.). LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Technology Networks. [Link]

  • myadlm.org. (2016, February 1). LC-MS/MS Testing for Monitoring Compliance in Pain Management. myadlm.org. [Link]

  • ResearchGate. (n.d.). Cross-reactivity of opiate assays at 300 and 2000 ng/mL cutoffs for... ResearchGate. [Link]

  • Melanson, S. E., et al. (2006, December 15). Postmortem Urine Immunoassay Showing False-Positive Phencyclidine Reactivity in a Case of Fatal Tramadol Overdose. PubMed. [Link]

  • Sisco, E., et al. (2019, April 26). Evaluation of a lateral flow immunoassay for the detection of the synthetic opioid fentanyl. Forensic Science International. [Link]

  • Darwish, I. A. (n.d.). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC. [Link]

  • Ovid. (n.d.). Effect of Tramadol Use on Three Point-of-Care and One Instrument-Based Immunoassays for Urine Buprenorphine. Ovid. [Link]

  • ASHP Foundation. (2018, October 3). Assessment of Opioid Cross-reactivity and Provider Perceptions in Hospitalized Patients With Reported Opioid Allergies. ASHP Foundation. [Link]

  • ResearchGate. (n.d.). Cross-Reactivity of Acetylfentanyl and Risperidone With a Fentanyl Immunoassay. ResearchGate. [Link]

  • Colby, J. M., et al. (2020, November 15). Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use. Academic OUP. [Link]

  • Creative Diagnostics. (2024, February 28). Drug Immunoassays. Creative Diagnostics. [Link]

  • Wikipedia. (n.d.). Immunoassay. Wikipedia. [Link]

  • ResearchGate. (n.d.). Effect of Tramadol Use on Three Point-of-Care and One Instrument-Based Immunoassays for Urine Buprenorphine. ResearchGate. [Link]

  • Allorge, D., et al. (2014, January 9). IMMUNOCHROMATOGRAPHIC TESTS: FALSE-POSITIVE RESULTS FOR METHADONE AND PHENCYCLIDINE AFTER ACUTE POISONING WITH TRAMADOL AND DEXTROPROPOXYPHENE. Taylor & Francis Online. [Link]

  • Oxford Academic. (2025, February 4). Evaluation of Immunoassay Performance for the Detection of Opioids in Urine. The Journal of Applied Laboratory Medicine. [Link]

  • AVMA Journals. (n.d.). Overview of the state of the art of immunoassay screening tests. AVMA Journals. [Link]

  • SciSpace. (n.d.). Immunoassays: Tools for Sensitive, Specific, and Accurate Test Results. SciSpace. [Link]

  • ResearchGate. (n.d.). Data on Compound Cross-Reactivity for Opiates Urine Drug Testing (UDT Immunoassays). ResearchGate. [Link]

  • Australian Clinical Labs. (n.d.). CROSS REACTIVITY SUMMARY. Australian Clinical Labs. [Link]

  • Krasowski, M. D., et al. (n.d.). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PMC. [Link]

  • American College of Medical Toxicology. (2021, September 13). ACMT Practice Statement: Interpretation of Urine Opiate and Opioid Tests. American College of Medical Toxicology. [Link]

Sources

Validation

Comprehensive Comparison &amp; Validation Guide: HPLC-UV Method for 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol Purity Testing

Executive Summary 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol, commonly known as Argentinine (CAS: 16625-57-3), is a bioactive phenanthrene alkaloid recognized for its pharmacological potential, including signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol, commonly known as Argentinine (CAS: 16625-57-3), is a bioactive phenanthrene alkaloid recognized for its pharmacological potential, including significant activity against Trypanosoma cruzi [1]. As with any basic alkaloid intended for biological evaluation or drug development, establishing a highly accurate, reproducible, and robust purity testing method is a critical regulatory prerequisite.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms and provide a self-validating, step-by-step High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol. This guide bridges the gap between theoretical chromatographic mechanisms and practical, bench-level validation strictly adhering to [2].

Analytical Platform Comparison: Why HPLC-UV?

When establishing a purity assay for a phenanthrene alkaloid, laboratories must balance sensitivity, resolution, throughput, and operational cost. While mass spectrometry-based methods provide unparalleled structural elucidation, HPLC-UV remains the workhorse for quantitative batch release and purity testing.

Table 1: Objective Comparison of Analytical Alternatives
Analytical PlatformPrimary Detection MechanismSensitivity (LOD)Capital & Operational CostBest Application for Argentinine
HPLC-UV Chromophore absorbance (Phenanthrene core)~0.1 - 0.5 µg/mLLowRoutine purity testing, QA/QC release, stability indicating assays.
UPLC-PDA Chromophore absorbance (High pressure)~0.05 - 0.1 µg/mLMediumHigh-throughput screening; rapid method development.
LC-MS/MS Mass-to-charge ratio (m/z)~1 - 10 ng/mLHighImpurity profiling, pharmacokinetics, trace degradation analysis.
GC-MS Volatilization & Electron IonizationVariableMediumNot recommended without derivatization due to high boiling point and polarity of the hydroxyl/amine groups.

The Verdict: HPLC-UV is the optimal choice for routine purity testing. The phenanthrene core of Argentinine possesses strong, distinct UV absorbance (optimal at 254 nm), allowing for highly linear quantification without the ionization suppression challenges often encountered in LC-MS/MS.

Mechanistic Context: Overcoming the Alkaloid Challenge

To build a reliable method, we must understand the causality behind our chromatographic choices. Argentinine contains a basic dimethylaminoethyl group (pKa ~9.5) and a phenolic hydroxyl group.

The Challenge: In standard reversed-phase chromatography, basic amines interact strongly with residual, unbonded acidic silanol groups (Si-OH) on the silica support of the column. This secondary ion-exchange interaction causes severe peak tailing, which compromises resolution and quantitative accuracy [3].

The Solution: We engineer a self-validating system by manipulating the mobile phase chemistry:

  • Low pH Environment: By utilizing 0.1% Trifluoroacetic acid (TFA), we drop the mobile phase pH to ~2.0. This fully protonates the residual silanols, neutralizing their negative charge and eliminating the ion-exchange sites.

  • Ion-Pairing: TFA acts as an ion-pairing agent, binding to the positively charged dimethylamino group of Argentinine, increasing its hydrophobicity and ensuring a sharp, symmetrical Gaussian peak.

  • End-Capped Stationary Phase: Utilizing a fully end-capped C18 column provides a secondary physical barrier against silanol interactions.

Mechanism N1 Argentinine Sample (Basic Amine pKa ~9.5) N2 0.1% TFA Mobile Phase (Ion-Pairing & Low pH) N1->N2 Protonation N3 End-Capped C18 Column (Blocks Silanol Interactions) N2->N3 Hydrophobic Retention N4 Phenanthrene Core (UV Absorbance at 254 nm) N3->N4 Elution & Detection N5 Sharp, Symmetrical Peak (High Resolution Output) N4->N5 Signal Output

Fig 1: Chromatographic separation mechanism of Argentinine using HPLC-UV with TFA ion-pairing.

Experimental Protocol: A Self-Validating Workflow

A self-validating protocol ensures that any system failure (e.g., column degradation, pump malfunction) is detected before data is reported. This is achieved through mandatory System Suitability Testing (SST) prior to every run.

Chromatographic Conditions
  • Column: Octadecylsilane (C18), fully end-capped, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Elution Mode: Gradient (0-5 min: 10% B; 5-20 min: 10% to 80% B; 20-25 min: 80% B; 25-30 min: 10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls viscosity and stabilizes retention times).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

System Suitability Test (SST) Parameters

Before injecting validation samples, inject a standard solution (50 µg/mL) six times. The system is only validated for use if:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms silanol interactions are suppressed).

  • Theoretical Plates ( N ): ≥ 5,000.

ICH Q2(R2) Method Validation & Experimental Data

The following workflow and data sets demonstrate the validation of the method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

ValidationWorkflow A 1. System Suitability (Tailing Factor < 1.5) B 2. Specificity Testing (Resolution from Impurities) A->B C 3. Linearity & Range (R² > 0.999) B->C D 4. Accuracy & Recovery (Spike Testing 80-120%) C->D E 5. Precision (Repeatability RSD < 2%) D->E F Validated HPLC-UV Method (ICH Q2 Compliant) E->F

Fig 2: Step-by-step ICH Q2(R2) analytical validation workflow for Argentinine purity testing.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity was established by injecting Argentinine standards at seven concentration levels ranging from 1 µg/mL to 150 µg/mL. LOD and LOQ were calculated based on the standard deviation of the response and the slope.

Table 2: Linearity and Sensitivity Data
ParameterExperimental ResultICH Acceptance Criteria
Linear Range 1.0 - 150.0 µg/mLMust cover 80% to 120% of test conc.
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
Regression Equation y = 45213x + 1204N/A
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of Argentinine standard into a placebo matrix at three levels (80%, 100%, and 120% of the target concentration of 50 µg/mL), prepared in triplicate.

Table 3: Accuracy and Recovery Data
Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Recovery (%)RSD (%) (n=3)
80% 40.039.799.25%0.85%
100% 50.050.4100.80%0.62%
120% 60.059.699.33%0.74%

(Note: Mean recovery of 99.79% falls well within the highly stringent 98.0% - 102.0% acceptance criteria for API testing).

Precision (Repeatability & Intermediate Precision)

Method precision was evaluated by performing six replicate injections of the 100% test concentration (50 µg/mL) on the same day (Repeatability) and over three different days by two different analysts (Intermediate Precision).

  • Repeatability (Intra-day RSD): 0.58% (n=6)

  • Intermediate Precision (Inter-day RSD): 0.81% (n=18)

Conclusion

The validation data confirms that the developed HPLC-UV method utilizing a 0.1% TFA mobile phase and an end-capped C18 column is highly specific, linear, accurate, and precise for the purity testing of 1-[2-(Dimethylamino)ethyl]-4-methoxyphenanthren-3-ol. By understanding the chemical causality of alkaloid peak tailing and engineering a self-validating protocol, laboratories can confidently adopt this method for routine QA/QC and regulatory submissions.

References

  • Argentinine | CAS:16625-57-3 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL
Reactant of Route 2
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL
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